Vico B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GSIPCAESCVYIPCITGIAGCSCKNKVCYYN |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: The Mechanism of Action of Vico Therapeutics' VO659
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed technical overview of the mechanism of action of VO659, an investigational antisense oligonucleotide (ASO) developed by Vico Therapeutics. VO659 is a first-in-class therapeutic candidate designed to target the root genetic cause of polyglutamine (polyQ) diseases, including Huntington's Disease (HD), Spinocerebellar Ataxia Type 1 (SCA1), and Spinocerebellar Ataxia Type 3 (SCA3).[1][2][3] By directly engaging with the expanded cytosine-adenine-guanine (CAG) repeats in mutant messenger RNA (mRNA), VO659 aims to reduce the production of toxic mutant proteins, thereby offering a potential disease-modifying treatment.[1][2][4] This whitepaper will elaborate on the molecular genetics of polyQ diseases, the allele-preferential mechanism of VO659, and the preclinical and clinical data supporting its development.
The Molecular Basis of Polyglutamine Diseases
Polyglutamine diseases are a family of nine inherited neurodegenerative disorders characterized by the expansion of a CAG trinucleotide repeat in the coding region of specific genes.[1] This genetic anomaly results in the production of proteins with an abnormally long polyglutamine tract.[2] These mutant proteins are prone to misfolding and aggregation, leading to a toxic gain-of-function that causes progressive neuronal death.[1][2]
While the underlying genetic cause is similar across these diseases, the specific gene affected determines the clinical manifestation:
-
Huntington's Disease (HD): Caused by CAG expansion in the huntingtin (HTT) gene, leading to mutant Huntingtin protein (mHTT).[1]
-
Spinocerebellar Ataxia Type 1 (SCA1): Caused by CAG expansion in the ATXN1 gene.
-
Spinocerebellar Ataxia Type 3 (SCA3): Caused by CAG expansion in the ATXN3 gene.
VO659 is uniquely designed as a single therapeutic agent with the potential to address multiple polyQ disorders by targeting their common genetic origin.[5]
Core Mechanism of Action of VO659
VO659 is a synthetic, single-stranded nucleic acid sequence designed to be complementary to the CAG repeat region within the target mRNA molecules.[6] Its primary therapeutic strategy is to intervene at the post-transcriptional level, preventing the translation of mutant mRNA into toxic polyQ proteins. A key feature of VO659 is its allele-preferential nature; it is designed to preferentially bind to the mutant mRNA transcript, which contains a longer CAG repeat, while largely sparing the wild-type (healthy) transcript.[2][5][7]
VO659 employs a dual mechanism of action depending on the target gene:
-
Translational Inhibition (for HD and SCA1): Upon binding to the expanded CAG repeat region on the mHTT or mATXN1 mRNA, VO659 physically obstructs the ribosomal machinery, thereby inhibiting the translation of the mutant protein.[1][8]
-
Splicing Modulation (for SCA3): For the mATXN3 transcript, VO659 binding modifies the pre-mRNA splicing process, leading to the reduction of the mutant ATXN3 protein.[1]
Both mechanisms result in a potent, targeted reduction of the disease-causing proteins.
Quantitative Data Summary
Data for VO659 has been generated from both preclinical models and human clinical trials. The following tables summarize the key quantitative findings.
Table 1: Preclinical Efficacy of VO659
| Model System | Target Disease | Key Finding | Citation(s) |
| HD Disease Mouse Models (in vivo) | Huntington's | Significant, dose-dependent reductions of mHTT protein and improvement in motor function. | [1][9] |
| HD Patient Cell Models (in vitro) | Huntington's | Allele-preferential reductions of mHTT observed. | [1][9][10] |
| SCA1/SCA3 Mouse Models (in vivo) | SCA1 / SCA3 | Significant reduction of mATXN1 and mATXN3 protein levels. | [1][9][11] |
| SCA1/SCA3 Patient Cell Models (in vitro) | SCA1 / SCA3 | Significant reduction of mATXN1 and mATXN3 protein levels. | [1][9][11] |
Table 2: Interim Clinical Trial Data (Phase 1/2a - NCT05822908)
| Patient Cohort | Dose Level | Primary Outcome Measure | Result | Citation(s) |
| Huntington's Disease | 40 mg | Change in cerebrospinal fluid (CSF) mutant HTT (mHTT) protein | 28% mean reduction from baseline at Day 85, with an effect observed after the first dose at Day 29. | [3][4][8][10][12] |
| Huntington's Disease | 40 mg | Change in CSF Neurofilament Light Chain (Nf-L) | No sustained increase or decrease observed through Day 85, suggesting no evidence of neuroaxonal damage. | [4][8][10] |
| All Cohorts | 40 mg | Safety and Tolerability | Generally safe and well-tolerated. | [3][8][10] |
Experimental Protocols
Preclinical Evaluation in Animal Models
-
Objective: To assess the in vivo efficacy, biodistribution, and safety of VO659.
-
Methodology:
-
Model: Transgenic mouse models of HD, SCA1, or SCA3 that express the human mutant gene and exhibit a disease-relevant phenotype.
-
Administration: VO659 is administered via intracerebroventricular (ICV) or intrathecal (IT) injection to ensure delivery to the central nervous system.
-
Dosing: Multiple ascending dose cohorts are used to determine a dose-response relationship.
-
Analysis: Post-treatment, brain and spinal cord tissues are harvested. Protein levels (mHTT, mATXN1, mATXN3) are quantified using techniques such as Western Blot or ELISA.
-
Behavioral Assessment: Motor function is evaluated using standardized tests (e.g., rotarod performance) to assess phenotypic improvement.
-
Phase 1/2a Clinical Trial Protocol (NCT05822908)
-
Objective: To evaluate the safety, tolerability, and pharmacodynamics of VO659 in participants with HD, SCA1, and SCA3.
-
Study Design: A multi-center, open-label, multiple ascending dose "basket" trial, which allows for the efficient study of a single drug in multiple related diseases.[1][10]
-
Methodology:
-
Participants: Enrollment of individuals with early manifest HD or mild to moderate SCA1 or SCA3, with genetic confirmation of the expanded CAG repeat.[1][10]
-
Administration: VO659 is administered intrathecally (injection into the spinal canal).[13]
-
Dosing Regimen: Participants receive multiple doses over a defined period (e.g., four doses every four weeks).[4][13] The study evaluates several ascending dose levels (e.g., 10 mg up to 100 mg).[13]
-
Sample Collection: Cerebrospinal fluid (CSF) is collected at baseline and multiple time points post-dosing via lumbar puncture.
-
Pharmacodynamic Analysis: CSF samples are analyzed for levels of key biomarkers: mHTT (for HD participants) and Neurofilament Light Chain (Nf-L), a general marker of neuronal damage.[4][8]
-
Safety Monitoring: Participants are closely monitored for adverse events throughout the study and a long-term follow-up period.
-
Conclusion
VO659 represents a promising therapeutic advancement for polyglutamine diseases by targeting their shared genetic underpinning. Its allele-preferential, dual mechanism of action—inhibiting translation and modulating splicing of mutant mRNA—has demonstrated potent and dose-dependent reduction of toxic proteins in preclinical models.[1][9] Early clinical data are encouraging, showing a significant reduction in the key mHTT biomarker in the CSF of Huntington's Disease patients with a favorable safety profile.[8][10][12] The ongoing Phase 1/2a trial will provide further critical data on the safety, tolerability, and therapeutic potential of VO659 as a disease-modifying agent for these devastating neurodegenerative disorders.
References
- 1. PLATFORM TECHNOLOGY - Developing Novel Antisense Oligonucleotides for Neurodegenerative Diseases [drug-dev.com]
- 2. VO659 – Vico Therapeutics [vicotx.com]
- 3. ataxia.org.uk [ataxia.org.uk]
- 4. Vico Therapeutics Reports Positive Phase 1/2a Data for VO659 in Huntington's Disease Treatment [synapse.patsnap.com]
- 5. biotuesdays.com [biotuesdays.com]
- 6. Interim update from Vico Therapeutics on their CAG-targeting drug, VO659 – HDBuzz [en.hdbuzz.net]
- 7. Vico Therapeutics [vicotx.com]
- 8. Vico Therapeutics Announces Positive Interim Phase 1/2a Clinical Data of VO659 in Treatment of Huntington’s Disease – Vico Therapeutics [vicotx.com]
- 9. Vico Therapeutics Announces First Patient Dosed in Phase 1/2a Clinical Trial of VO659 in Huntington’s Disease and Spinocerebellar Ataxia Types 1 and 3 – Vico Therapeutics [vicotx.com]
- 10. neurologylive.com [neurologylive.com]
- 11. Vico Therapeutics Announces First Patient Dosed in Phase 1/2a Clinical Trial of VO659 in Huntington’s Disease and Spinocerebellar Ataxia Types 1 and 3 [sca1research.nl]
- 12. Vico reports positive data from trial of VO659 for Huntington's disease [clinicaltrialsarena.com]
- 13. clinicaltrials.eu [clinicaltrials.eu]
An In-depth Technical Guide to VO659: An Investigational Antisense Oligonucleotide for Polyglutamine Diseases
Disclaimer: The designation "Vico B" is not a recognized identifier for a specific chemical compound in publicly available scientific literature or databases. This technical guide focuses on VO659 , the lead clinical-stage candidate from Vico Therapeutics, which aligns with the likely interest of researchers in novel drug development for neurological disorders. VO659 is an investigational antisense oligonucleotide (ASO), and as such, certain detailed information, including its precise nucleotide sequence, chemical modifications, and manufacturing protocols, remains proprietary and is not publicly disclosed.
Introduction and Overview
VO659 is a clinical-stage, investigational antisense oligonucleotide (ASO) being developed by Vico Therapeutics.[1][2] It is designed as a potential disease-modifying therapy for a class of severe, progressive neurodegenerative disorders known as polyglutamine (polyQ) diseases.[1][3] These monogenic diseases, which include Huntington's disease (HD) and Spinocerebellar Ataxia types 1 and 3 (SCA1, SCA3), are caused by a common genetic mutation: an abnormal expansion of a cytosine-adenine-guanine (CAG) trinucleotide repeat in a specific gene.[1][4][5] This expanded CAG repeat leads to the production of a mutant protein with an elongated polyglutamine tract, which confers toxic properties and drives neuronal degeneration.[3][6]
VO659 is the only known clinical candidate that directly targets the underlying CAG repeat expansion itself, offering a unified therapeutic strategy for multiple polyQ disorders.[1][7] It is administered directly into the central nervous system via intrathecal injection.[4][8] The therapy has been granted Orphan Drug Designation for the treatment of Huntington's disease by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]
Chemical Nature and Properties
As an antisense oligonucleotide, VO659 is a short, synthetic strand of nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence. Its "chemical structure" is defined by its nucleotide sequence and any chemical modifications to the sugar, base, or phosphate backbone. This information is proprietary.
ASOs are typically modified to enhance their therapeutic properties, including stability against nucleases, binding affinity to the target RNA, and pharmacokinetic profile. Common modifications include phosphorothioate backbones and 2' sugar modifications (e.g., 2'-O-methoxyethyl). The specific chemistry of VO659 has not been publicly detailed but is based on Vico's platform of designing ASOs that can modulate RNA through various mechanisms beyond simple degradation.[3]
Due to its macromolecular and polymeric nature, standard physicochemical properties for small molecules (e.g., melting point, boiling point) are not applicable. Relevant properties for an ASO, such as molecular weight, duplex melting temperature (Tm) with its target RNA, and solubility characteristics, are not publicly available.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for VO659 is the targeted reduction of toxic mutant polyQ proteins.[6] It achieves this by binding to the expanded CAG repeat region within the target mRNA transcripts.[3][4][6] This approach is described as "allele-preferential," meaning the drug has a higher affinity for the mutant mRNA containing the long CAG repeat expansion compared to the wild-type (healthy) mRNA, which has a shorter CAG sequence.[1][3][9] This preferential binding is crucial for minimizing the impact on the production of the essential wild-type proteins.[9]
Upon binding to the target mRNA, VO659 employs a dual mechanism to inhibit protein production depending on the target gene:[3]
-
Inhibition of mRNA Translation: For the huntingtin (HTT) gene in Huntington's disease and the ataxin-1 (ATXN1) gene in SCA1, the binding of VO659 to the mRNA sterically hinders the ribosomal machinery, preventing the translation of the mRNA into the mutant protein.[3]
-
Splicing Modification: For the ataxin-3 (ATXN3) gene in SCA3, VO659 binding is designed to modify the pre-mRNA splicing process, leading to the reduction of the mutant ATXN3 protein.[3]
Both mechanisms result in a potent, dose-dependent reduction of the target mutant protein, with the ultimate goal of slowing or halting the progression of the disease.[1][3]
Caption: Mechanism of action for VO659 targeting mutant polyQ mRNA.
Preclinical and Clinical Data
Preclinical Studies
Preclinical investigations in mouse and patient-derived cell models of HD, SCA1, and SCA3 demonstrated that VO659 could achieve significant, dose-dependent, and allele-preferential reductions of the respective mutant proteins.[3] In disease mouse models for Huntington's disease, these reductions in mutant huntingtin (mHTT) protein were associated with improvements in motor function.[3][10]
Clinical Trials (Phase 1/2a)
VO659 is currently being evaluated in a multi-center, open-label, multiple ascending dose Phase 1/2a "basket" trial (NCT05822908).[3][8][11] This study is designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of VO659 in patients with SCA1, SCA3, or early manifest HD.[6][8]
Table 1: Summary of VO659 Phase 1/2a Clinical Trial Design (NCT05822908)
| Parameter | Description |
|---|---|
| Official Title | A phase 1/2a, open-label trial to investigate the safety, tolerability, pharmacokinetics and pharmacodynamics of multiple ascending doses of intrathecally administered VO659 in participants with spinocerebellar ataxia types 1, 3 and Huntington's disease.[11] |
| Status | Active, Recruiting.[6] |
| Population | Ambulatory participants (ages 25-60) with mild to moderate SCA1 or SCA3, or early manifest HD.[3][8] |
| Intervention | Intrathecal bolus injections of VO659.[4][8] |
| Dose Levels | Multiple ascending dose cohorts, including 10 mg, 20 mg, 40 mg, 70 mg, and 100 mg.[4][8] |
| Dosing Regimen | Typically four doses administered over a 13-week period (e.g., on Days 1, 29, 57, and 85).[4][8] |
| Primary Endpoints | Incidence of adverse events, safety and tolerability assessments, and pharmacokinetic measurements of VO659 in cerebrospinal fluid (CSF) and blood.[6][8] |
| Secondary/PD Endpoints | Measurement of pharmacodynamic biomarkers in CSF, including mutant and total HTT, mutant and total ATXN3, and Neurofilament Light Chain (NfL).[10] |
Table 2: Publicly Reported Interim Clinical Data
| Biomarker | Dose Level | Result |
|---|---|---|
| Mutant HTT (mHTT) in CSF | 40 mg | 28% average reduction at Day 85.[12] |
| Neurofilament Light Chain (NfL) | Not specified | No changes observed, suggesting a lack of neuronal damage from the treatment.[13] |
| Safety | Not specified | Generally safe and well-tolerated. Some cases of radiculitis (nerve root inflammation), a known side effect of ASO therapies, were observed and are being managed by dose reduction.[5][12] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of VO659 are proprietary to Vico Therapeutics. However, the clinical trial protocol (NCT05822908) outlines the key methodologies for assessing the drug's effects in human subjects.
Clinical Trial Protocol Outline
The following provides a generalized workflow for a participant in the Phase 1/2a study.
-
Screening (up to 6 weeks): [11]
-
Informed consent is obtained.
-
Eligibility is confirmed through medical history review, physical and neurological examinations, genetic confirmation of CAG repeat expansion, and standard blood and urine tests.[14]
-
Baseline assessments are performed, including MRI, ECG, and CSF sampling via lumbar puncture.[11]
-
-
Dosing Period (13 weeks): [11]
-
Participants are assigned to a dose cohort.
-
VO659 is administered via intrathecal bolus injection at four specified time points (e.g., Day 1, 29, 57, 85).[15]
-
CSF and blood samples are collected at specified time points before and after dosing for safety, PK, and PD analysis.[6]
-
Ongoing monitoring of vital signs, adverse events, and neurological status.[4]
-
-
Post-Dosing Follow-up (23+ weeks): [11]
-
Participants are monitored for long-term safety.
-
Additional PK and PD samples may be collected to assess the duration of effect.
-
Final assessments of clinical outcomes are performed.
-
Caption: Generalized experimental workflow for a participant in the VO659 trial.
Key Analytical Methods (General)
While specific assays are not detailed publicly, the analysis of key endpoints in the trial would involve the following standard methodologies:
-
Pharmacokinetics (PK): Quantification of VO659 concentrations in CSF and plasma would likely be performed using highly sensitive techniques such as liquid chromatography-mass spectrometry (LC-MS) or a validated immunoassay (e.g., ELISA) specific for the oligonucleotide.
-
Pharmacodynamics (PD):
-
Mutant Protein Quantification (mHTT, mATXN3): Measurement of these target proteins in CSF is typically accomplished using ultra-sensitive single-molecule array (Simoa) immunoassays.
-
Neurofilament Light Chain (NfL): This biomarker of neuronal damage is also quantified in CSF or blood using Simoa or ELISA-based methods.
-
Conclusion
VO659 represents a promising therapeutic strategy for Huntington's disease and certain spinocerebellar ataxias by directly targeting the root genetic cause—the expanded CAG repeat. Its allele-preferential mechanism is designed to reduce the production of toxic mutant proteins while preserving the function of their wild-type counterparts. Early clinical data on safety and biomarker response are encouraging. As a high-value therapeutic asset, specific details regarding its chemical structure and synthesis are proprietary. Further data from the ongoing Phase 1/2a trial will be critical in determining its long-term safety, optimal dosing, and potential as a disease-modifying therapy for the polyQ disease community.
References
- 1. Vico Therapeutics Announces Positive Interim Phase 1/2a Clinical Data of VO659 in Treatment of Huntington’s Disease – Vico Therapeutics [vicotx.com]
- 2. VO-659 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. PLATFORM TECHNOLOGY - Developing Novel Antisense Oligonucleotides for Neurodegenerative Diseases [drug-dev.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Interim update from Vico Therapeutics on their CAG-targeting drug, VO659 – HDBuzz [en.hdbuzz.net]
- 6. A Safety and Pharmacokinetics Trial of VO659 in SCA1, SCA3 and HD | Clinical Research Trial Listing [centerwatch.com]
- 7. Vico Therapeutics Announces Positive Interim Phase 1/2a Clinical Data of VO659 in Treatment of Huntington's Disease [prnewswire.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. VO659 – Vico Therapeutics [vicotx.com]
- 10. neurologylive.com [neurologylive.com]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. ataxia.org.uk [ataxia.org.uk]
- 13. Vico reports positive data from trial of VO659 for Huntington's disease [clinicaltrialsarena.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. A Safety and Pharmacokinetics Trial of VO659 in SCA1, SCA3 and HD [ctv.veeva.com]
An In-depth Technical Guide to the Discovery and Biological Activity of Viscosalactone B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of Viscosalactone B, a naturally occurring steroidal lactone of the withanolide class. Initial searches for "Vico B" did not yield a known chemical entity, and it is highly probable that the intended compound of interest is Viscosalactone B, based on phonetic similarity and the availability of significant scientific literature. This guide details the discovery, isolation, and characterization of Viscosalactone B, with a primary focus on its recently elucidated role as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1) and its consequent anti-proliferative activity in prostate cancer models. While a complete de novo total synthesis of Viscosalactone B has not been reported in the literature, this guide covers its natural sourcing and biosynthetic context. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visualizations for experimental workflows and the primary signaling pathway are provided in the DOT language for Graphviz.
Discovery and Characterization
Viscosalactone B is a C-28 ergostane-type steroidal lactone, classified as a withanolide. It was first isolated and identified in 1981 by Pelletier et al. from the leaves and stems of Physalis viscosa.[1] The structure of Viscosalactone B was elucidated through chemical correlation with the known withanolide, withaferin A, and by analysis of its 13C NMR spectral data.[1] Subsequently, Viscosalactone B has also been isolated from other plants of the Solanaceae family, including Physalis longifolia and Withania somnifera (Ashwagandha).[2][3][4]
Table 1: Physicochemical Properties of Viscosalactone B
| Property | Value | Source |
| Molecular Formula | C28H40O7 | --INVALID-LINK-- |
| Molecular Weight | 488.6 g/mol | --INVALID-LINK-- |
| IUPAC Name | (1S,2R,5S,6S,7R,9R,11S,12S,15R,16S)-5,6-dihydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one | --INVALID-LINK-- |
| Class | Withanolide (Steroidal Lactone) | [1][4] |
Synthesis and Biosynthesis
2.1. Chemical Synthesis As of the current literature review, a de novo total synthesis of Viscosalactone B has not been reported. The original discovery paper by Pelletier et al. noted that attempts to prepare Viscosalactone B directly from the structurally related withaferin A were unsuccessful.[1] This highlights the stereochemical complexity of the molecule, which presents a significant synthetic challenge. General methods for the synthesis of the broader withanolide class are being actively developed, which may in the future provide a viable route to Viscosalactone B.
2.2. Biosynthesis Viscosalactone B is biosynthesized in plants through the isoprenoid pathway. It is hypothesized that withanolides are derived from the universal sterol pathway, where precursors undergo a series of biochemical modifications including hydroxylation, oxidation, cyclization, and glycosylation to generate the diverse array of withanolide structures.
Biological Activity and Mechanism of Action
Recent studies have identified Viscosalactone B as a novel and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[2][3] LSD1 is overexpressed in various cancers, including prostate cancer, making it a promising therapeutic target.
3.1. Anti-proliferative Activity Viscosalactone B has demonstrated potent anti-proliferative activity against a range of human prostate cancer cell lines, including those resistant to the androgen receptor inhibitor MDV3100 (enzalutamide).[2]
Table 2: Anti-proliferative Activity of Viscosalactone B in Prostate Cancer Cell Lines
| Cell Line | Description | IC50 (µM) |
| PC3 | Androgen-independent prostate cancer | 1.17 |
| DU145 | Androgen-independent prostate cancer | 0.72 |
| C42B | Castration-resistant prostate cancer | 3.86 |
| PC3/MDVR | MDV3100-resistant PC3 | 2.06 |
| DU145/MDVR | MDV3100-resistant DU145 | 0.96 |
| C42B/MDVR | MDV3100-resistant C42B | 1.15 |
| Data sourced from Yan et al., 2023.[2] |
3.2. LSD1 Inhibition Viscosalactone B acts as a selective inhibitor of LSD1.[2] This inhibition leads to the accumulation of LSD1 substrates, specifically mono- and di-methylated H3K9 (H3K9me1, H3K9me2), which are repressive epigenetic marks, thereby altering gene expression and suppressing cancer cell proliferation.[2]
Table 3: Enzymatic Inhibition Activity of Viscosalactone B
| Target | IC50 |
| LSD1 (KDM1A) | 970.27 nM |
| Data sourced from Yan et al., 2023.[2] |
3.3. In Vivo Efficacy In xenograft mouse models bearing DU145 prostate cancer cells, administration of Viscosalactone B significantly suppressed tumor growth and weight without exhibiting obvious cytotoxicity to the major organs of the mice, suggesting a favorable safety profile.[2][5]
Signaling Pathway
The primary mechanism of action for Viscosalactone B's anti-cancer effects is through the inhibition of the LSD1 signaling pathway. By blocking LSD1's demethylase activity, Viscosalactone B prevents the removal of methyl groups from histone H3, leading to an altered epigenetic landscape and the suppression of genes required for cancer cell proliferation.
Caption: LSD1 Inhibition Pathway by Viscosalactone B.
Experimental Protocols
5.1. Isolation of Viscosalactone B from Physalis viscosa This protocol is adapted from Pelletier et al., 1981.[1]
-
Extraction: Air-dried, powdered leaves and stems of P. viscosa are exhaustively extracted with 95% ethanol. The ethanol extract is concentrated in vacuo.
-
Partitioning: The concentrated extract is partitioned according to a standard NCI protocol, typically involving sequential partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate).
-
Chromatography: The bioactive fractions (as determined by a relevant bioassay) are subjected to column chromatography on silica gel.
-
Fractionation: Elution is performed with a solvent gradient (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing Viscosalactone B are combined and further purified by repeated column chromatography or preparative TLC to yield the pure compound.
-
Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
Caption: General Workflow for the Isolation of Viscosalactone B.
5.2. Cell Proliferation Assay (Thiazolyl Blue Tetrazolium Bromide - MTT Assay) This protocol is based on the methodology described by Yan et al., 2023.[2][5]
-
Cell Seeding: Prostate cancer cells (e.g., DU145) are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Viscosalactone B (e.g., 0.5, 1, 2, 4 µM) or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
Viscosalactone B is a compelling natural product with significant therapeutic potential, particularly in the context of oncology. Its recently defined role as a selective LSD1 inhibitor provides a clear mechanism for its potent anti-proliferative effects against prostate cancer cells, including chemoresistant variants. The lack of a reported total synthesis presents an opportunity for the synthetic chemistry community to develop a scalable route, which would enable further preclinical and clinical investigation, as well as the generation of novel analogs with potentially improved potency and pharmacokinetic properties. Future research should focus on elucidating the full spectrum of its biological targets, exploring its efficacy in other cancer types, and advancing its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of the triterpenoid withanolides in Withaniasomnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moffitt.org [moffitt.org]
- 4. Viscosalactone B | C28H40O7 | CID 57403080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: VO659 - An Allele-Preferential Antisense Oligonucleotide Targeting Polyglutamine Diseases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological targets, signaling pathways, and mechanism of action of VO659, an investigational antisense oligonucleotide (ASO) developed by Vico Therapeutics. VO659 is a promising therapeutic candidate for the treatment of polyglutamine (polyQ) diseases, a group of devastating neurodegenerative disorders.
Core Biological Target and Mechanism of Action
VO659's primary biological target is the expanded CAG (cytosine-adenine-guanine) trinucleotide repeat within the messenger RNA (mRNA) transcripts of genes responsible for polyglutamine diseases.[1][2][3][4] These diseases, which include Huntington's disease (HD) and several types of spinocerebellar ataxia (SCA), are caused by the production of mutant proteins containing an abnormally long polyglutamine tract, leading to neuronal toxicity and cell death.[2]
VO659 is an allele-preferential ASO designed to selectively bind to these expanded CAG repeats in the mutant mRNA.[1][5] This binding action inhibits the translation of the mRNA into the toxic mutant protein.[1][2] A key feature of VO659's design is its ability to preferentially target the mutant allele while largely sparing the wild-type (healthy) allele, which is crucial for normal cellular function.[6][7]
The proposed mechanism of action involves the ASO physically obstructing the ribosomal machinery from translating the expanded CAG repeat region of the mRNA, thereby preventing the synthesis of the polyglutamine-expanded protein.
Preclinical and Clinical Efficacy
VO659 has demonstrated promising results in both preclinical and clinical studies.
Preclinical Data
Preclinical research has shown that VO659 leads to significant and dose-dependent reductions of mutant huntingtin (mHTT) protein and improvements in motor function in mouse models of Huntington's disease.[1][2][4][6][7][8] In vitro studies using patient cell models of HD also demonstrated allele-preferential reductions of mHTT.[1][2][4][6][7][8] Furthermore, preclinical data have indicated that VO659 can induce a significant reduction of mutant ATXN1 and ATXN3 protein levels in both in vivo and in vitro models of SCA1 and SCA3, respectively.[3][4]
Table 1: Summary of Preclinical Findings
| Model System | Disease Model | Key Findings |
| In vivo | Huntington's Disease Mouse Model | Significant and dose-dependent reductions of mHTT; Improvement in motor function.[1][2][4][6][7][8] |
| In vitro | Huntington's Disease Patient Cell Models | Allele-preferential reductions of mHTT.[1][2][4][6][7][8] |
| In vivo & In vitro | Spinocerebellar Ataxia Type 1 (SCA1) and Type 3 (SCA3) Mouse and Patient Cell Models | Significant reduction of mutant ATXN1 and ATXN3 protein levels.[3][4] |
Clinical Data
An ongoing Phase 1/2a clinical trial (NCT05822908) is evaluating the safety, tolerability, and pharmacodynamics of VO659 in patients with early manifest HD and mild to moderate SCA1 or SCA3.[1][5][9][10][11] Interim data from this trial have shown a statistically significant reduction in a key biomarker of Huntington's disease.
Table 2: Interim Phase 1/2a Clinical Trial Data for VO659 in Huntington's Disease
| Biomarker | Dose Cohort | Timepoint | Mean Reduction from Baseline |
| Mutant Huntingtin Protein (mHTT) in Cerebrospinal Fluid (CSF) | 40 mg | Day 85 | 28%[1][2][8] |
Importantly, no sustained increase in cerebrospinal fluid (CSF) neurofilament light chain (NfL) protein, a marker of neuroaxonal damage, was observed through day 85, and VO659 was found to be generally safe and well-tolerated.[1][2][8]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of the methodologies employed in the preclinical and clinical evaluation of VO659.
Preclinical Study Design
-
Animal Models: Disease-specific mouse models that express the mutant human genes for huntingtin (HTT) or ataxin (ATXN) were utilized. These models typically exhibit a progressive neurological phenotype.
-
Cell Models: Patient-derived fibroblasts or induced pluripotent stem cell (iPSC)-derived neurons containing the respective disease mutations were used for in vitro screening and mechanism-of-action studies.
-
ASO Administration: In animal models, VO659 was administered via intracerebroventricular (ICV) or intrathecal (IT) injection to ensure delivery to the central nervous system. In cell models, standard transfection or gymnosis methods were employed.
-
Outcome Measures:
-
Mutant Protein Quantification: Levels of mHTT, mutant ATXN1, and mutant ATXN3 were measured in brain tissue (for animal models) and cell lysates (for in vitro studies) using techniques such as enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
Motor Function Tests: A battery of behavioral tests, including the rotarod test for motor coordination and balance and grip strength tests, were used to assess functional improvement in mouse models.
-
Clinical Trial Protocol (NCT05822908)
The Phase 1/2a clinical trial is a multi-center, open-label, multiple ascending dose study.[9][10][11]
-
Study Population: The trial enrolls participants with early manifest Huntington's disease or mild to moderate spinocerebellar ataxia type 1 or 3.[5][9]
-
Drug Administration: VO659 is administered via intrathecal injection.[10] The study employs a dose-escalation design with multiple dose levels being tested.[3][10][11]
-
Primary Outcome Measures: The primary objectives are to assess the safety and tolerability of VO659.[9][10]
-
Secondary and Exploratory Outcome Measures:
Signaling Pathways
The therapeutic intervention of VO659 does not directly modulate a classical signaling pathway. Instead, it acts at the level of gene expression to prevent the synthesis of the toxic protein that instigates the pathological cascade. The downstream consequences of reducing the mutant protein levels are expected to impact multiple cellular pathways that are disrupted in polyglutamine diseases, including:
-
Protein Misfolding and Aggregation: By reducing the amount of mutant protein, VO659 is expected to decrease the formation of toxic protein aggregates that are a hallmark of these diseases.
-
Transcriptional Dysregulation: Mutant polyglutamine proteins are known to interfere with the function of transcription factors, leading to widespread changes in gene expression. Lowering the levels of these mutant proteins should help to normalize transcription.
-
Mitochondrial Dysfunction and Oxidative Stress: Neuronal cells in polyQ diseases often exhibit mitochondrial abnormalities and increased oxidative stress. Alleviating the toxic protein burden may restore mitochondrial function and reduce cellular stress.
-
Axonal Transport: The accumulation of mutant proteins can impair axonal transport, disrupting the flow of essential molecules within neurons. Reducing the mutant protein could rescue these transport defects.
-
Apoptosis and Cell Death: Ultimately, the cellular dysfunction in polyQ diseases leads to neuronal cell death. By targeting the root cause, VO659 aims to prevent or slow down this neurodegenerative process.
Conclusion
VO659 represents a promising, targeted therapeutic approach for a range of devastating neurodegenerative diseases. Its allele-preferential mechanism of action, which aims to reduce the production of toxic mutant proteins while preserving the function of their healthy counterparts, holds the potential to modify the underlying course of polyglutamine diseases. The preclinical and early clinical data are encouraging, and the ongoing Phase 1/2a clinical trial will provide further insights into the safety and efficacy of this novel antisense oligonucleotide therapy.
References
- 1. Vico Therapeutics Announces Positive Interim Phase 1/2a Clinical Data of VO659 in Treatment of Huntington’s Disease – Vico Therapeutics [vicotx.com]
- 2. Vico Therapeutics Reports Positive Phase 1/2a Data for VO659 in Huntington's Disease Treatment [synapse.patsnap.com]
- 3. Vico Therapeutics doses first patient in Phase l/lla trial of VO659 [clinicaltrialsarena.com]
- 4. neurologylive.com [neurologylive.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Vico Therapeutics Announces First Patient Dosed in Phase 1/2a Clinical Trial of VO659 in Huntington’s Disease and Spinocerebellar Ataxia Types 1 and 3 [sca1research.nl]
- 7. Vico Therapeutics Announces First Patient Dosed in Phase 1/2a Clinical Trial of VO659 in Huntington’s Disease and Spinocerebellar Ataxia Types 1 and 3 – Vico Therapeutics [vicotx.com]
- 8. Vico Therapeutics Announces Positive Interim Phase 1/2a Clinical Data of VO659 in Treatment of Huntington's Disease [prnewswire.com]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A Safety and Pharmacokinetics Trial of VO659 in SCA1, SCA3 and HD | Clinical Research Trial Listing [centerwatch.com]
In Vitro and In Vivo Studies of VO659: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO659, an investigational antisense oligonucleotide (ASO) developed by Vico Therapeutics, is a promising therapeutic candidate for several neurodegenerative diseases. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on VO659, with a focus on its mechanism of action, preclinical findings, and clinical trial results. This document is intended to serve as a resource for researchers and professionals in the field of drug development.
Mechanism of Action
VO659 is designed to target the root cause of polyglutamine (polyQ) diseases, such as Huntington's disease and spinocerebellar ataxias (SCAs), which are caused by an expansion of CAG trinucleotide repeats in specific genes. This expansion leads to the production of mutant proteins with an abnormally long polyglutamine tract, resulting in neurotoxicity.
The primary mechanism of action of VO659 is the allele-preferential reduction of these toxic mutant proteins. It achieves this by binding to the expanded CAG repeats in the messenger RNA (mRNA) transcripts of the affected genes. This binding event is thought to inhibit the translation of the mRNA into protein. For spinocerebellar ataxia type 3 (SCA3), it has also been suggested that VO659 may modulate the splicing of the ataxin-3 (ATXN3) pre-mRNA. By preferentially targeting the mutant allele, VO659 aims to reduce the levels of the toxic protein while preserving the expression of the essential wild-type protein.
In Vitro Studies
Summary of Key Findings
In vitro studies using patient-derived cell models have been instrumental in demonstrating the allele-preferential activity of VO659. These studies have consistently shown a reduction in the levels of mutant huntingtin (mHTT) and mutant ataxin proteins.
| Cell Model | Target Protein | Key Finding |
| Huntington's Disease Patient-Derived Cells | Mutant Huntingtin (mHTT) | Allele-preferential reduction of mHTT protein levels.[1] |
| Spinocerebellar Ataxia Type 1 (SCA1) Patient-Derived Cells | Mutant Ataxin-1 (mATXN1) | Significant reduction of mATXN1 protein levels.[2][3] |
| Spinocerebellar Ataxia Type 3 (SCA3) Patient-Derived Cells | Mutant Ataxin-3 (mATXN3) | Significant reduction of mATXN3 protein levels.[2][3] |
Experimental Protocols
Detailed experimental protocols for the in vitro studies with VO659 are not publicly available. However, a general methodology for assessing the efficacy of antisense oligonucleotides in patient-derived cells can be outlined as follows:
-
Cell Culture: Patient-derived fibroblasts or induced pluripotent stem cells (iPSCs) differentiated into neuronal lineages are cultured under standard conditions.
-
ASO Treatment: VO659 is introduced to the cell culture medium. This can be achieved through gymnotic uptake (uptake without a transfection agent) or by using a transfection reagent to facilitate entry into the cells. A range of ASO concentrations is typically tested to determine dose-response effects.
-
Incubation: The cells are incubated with VO659 for a specified period, often 24 to 72 hours, to allow for ASO uptake and target engagement.
-
Cell Lysis and Protein Extraction: After incubation, the cells are harvested, and total protein is extracted using appropriate lysis buffers.
-
Protein Quantification: The levels of the target mutant protein (e.g., mHTT, mATXN1, mATXN3) and the corresponding wild-type protein are quantified. This is commonly done using techniques such as:
-
Western Blotting: To visualize and quantify protein levels using specific antibodies.
-
Enzyme-Linked Immunosorbent Assay (ELISA): For a more quantitative measurement of protein concentrations.
-
-
Data Analysis: The levels of the mutant protein are normalized to a loading control (e.g., a housekeeping gene) and compared between treated and untreated cells to determine the percentage of protein reduction. The levels of the wild-type protein are also assessed to confirm the allele-preferential nature of the ASO.
In Vivo Studies
Summary of Key Findings
In vivo studies in animal models of Huntington's disease and SCAs have demonstrated the therapeutic potential of VO659. These studies have shown that administration of VO659 can lead to a reduction in the target mutant proteins in the brain and an improvement in disease-related phenotypes.
| Animal Model | Target Protein | Key Findings |
| Huntington's Disease Mouse Model | Mutant Huntingtin (mHTT) | - Significant and dose-dependent reductions of mHTT protein in the brain.[1] - Improvement in motor function.[1] |
| Spinocerebellar Ataxia Type 1 (SCA1) Mouse Model | Mutant Ataxin-1 (mATXN1) | Significant reduction of mATXN1 protein levels in the brain.[2][3] |
| Spinocerebellar Ataxia Type 3 (SCA3) Mouse Model | Mutant Ataxin-3 (mATXN3) | Significant reduction of mATXN3 protein levels in the brain.[2][3] |
Experimental Protocols
Specific, detailed protocols for the in vivo studies of VO659 have not been publicly disclosed. A general protocol for evaluating ASO therapies in mouse models of neurodegenerative diseases is as follows:
-
Animal Models: Transgenic mouse models that express the human mutant gene for Huntington's disease, SCA1, or SCA3 are used. The specific strain and age of the animals at the time of treatment are critical parameters.
-
ASO Administration: VO659 is administered directly to the central nervous system, typically via intracerebroventricular (ICV) or intrathecal (IT) injection, to ensure distribution throughout the brain and spinal cord. A range of doses is usually tested.
-
Behavioral Testing: Motor function is assessed at baseline and at various time points after treatment using a battery of behavioral tests relevant to the specific disease model. For Huntington's disease models, this may include tests of grip strength, rotarod performance, and open field activity.
-
Tissue Collection and Analysis: At the end of the study, the animals are euthanized, and brain and spinal cord tissues are collected.
-
Protein Quantification: The levels of the mutant and wild-type target proteins are measured in different brain regions using techniques like Western blotting or ELISA.
-
Histopathological Analysis: Brain sections may be examined for pathological hallmarks of the disease, such as neuronal loss or protein aggregates, to assess the neuroprotective effects of the treatment.
-
Data Analysis: Behavioral and protein level data are statistically analyzed to compare the treated groups with a control group (e.g., receiving a saline or a non-targeting ASO).
Clinical Studies
Phase 1/2a Clinical Trial (NCT05822908)
A multi-center, open-label, multiple ascending dose Phase 1/2a clinical trial of VO659 is currently ongoing in patients with early manifest Huntington's disease, mild to moderate SCA1, or mild to moderate SCA3.
Key Interim Findings (Huntington's Disease Cohort, 40 mg dose):
| Parameter | Result |
| Mean reduction in cerebrospinal fluid (CSF) mutant huntingtin (mHTT) at day 85 | 28%[4][5] |
| Onset of mHTT reduction | Effect observed after the first dose.[4][5] |
| Safety and Tolerability | Generally safe and well-tolerated.[4] |
| Pharmacokinetics | Long half-life, suggesting the potential for infrequent dosing (1-2 times per year).[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of VO659 and the general workflows for in vitro and in vivo studies.
Caption: Mechanism of action of VO659 in reducing mutant huntingtin protein.
Caption: General workflow for in vitro studies of VO659.
Caption: General workflow for in vivo studies of VO659.
Caption: Pathological pathways affected by mutant huntingtin and targeted by VO659.
Conclusion
The available in vitro and in vivo data for VO659 provide a strong rationale for its continued development as a potential disease-modifying therapy for Huntington's disease and certain spinocerebellar ataxias. The allele-preferential mechanism of action, coupled with promising preclinical and early clinical results, highlights its potential to address the underlying genetic cause of these devastating neurodegenerative disorders. Further clinical investigation is necessary to fully elucidate the safety and efficacy of VO659 in patient populations.
References
- 1. Vico Therapeutics Reports Positive Phase 1/2a Data for VO659 in Huntington's Disease Treatment [synapse.patsnap.com]
- 2. Vico Therapeutics doses first patient in Phase l/lla trial of VO659 [clinicaltrialsarena.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Vico Therapeutics Announces Positive Interim Phase 1/2a Clinical Data of VO659 in Treatment of Huntington’s Disease – Vico Therapeutics [vicotx.com]
- 5. Vico Therapeutics Announces Positive Interim Phase 1/2a Clinical Data of VO659 in Treatment of Huntington's Disease [prnewswire.com]
General Toxicology of Antisense Oligonucleotides
An In-depth Technical Guide to the Safety, Toxicity, and Side Effects of VO659, an Investigational Antisense Oligonucleotide Therapy
Introduction
This technical guide provides a comprehensive overview of the safety, toxicity, and side effects of VO659, an investigational antisense oligonucleotide (ASO) therapy developed by Vico Therapeutics. This document is intended for researchers, scientists, and drug development professionals. The information presented herein is based on publicly available preclinical and clinical data. Given that "Vico B" is not a recognized investigational new drug, this guide focuses on Vico Therapeutics' lead clinical candidate, VO659, which is the likely subject of interest.
VO659 is an allele-preferential ASO designed to target the CAG repeat expansion in the messenger RNA (mRNA) of genes responsible for several neurodegenerative diseases, including Huntington's disease (HD) and spinocerebellar ataxia (SCA) types 1 and 3.[1][2][3][4][5] By binding to the expanded CAG repeat, VO659 aims to inhibit the translation of the mutant mRNA into toxic proteins, thereby addressing the root cause of these disorders.[1][4][6][7][8]
Antisense oligonucleotides represent a class of therapeutic agents with a distinct toxicological profile. Common adverse effects associated with ASO administration can include injection site reactions, as well as systemic effects such as thrombocytopenia, and potential renal and hepatic toxicity.[9][10][11][12] The safety profile of a specific ASO is influenced by its chemical modifications, sequence, and route of administration.
Preclinical Safety and Efficacy of VO659
Preclinical studies of VO659 have been conducted in various in vitro and in vivo models of Huntington's disease and spinocerebellar ataxia.
Experimental Protocols
-
In Vitro Studies: Allele-preferential reductions of mutant huntingtin (mHTT) were assessed in HD patient-derived cell models.[1][3][13] Similar experiments were conducted for mutant ataxin-1 (mATXN1) and mutant ataxin-3 (mATXN3) in SCA1 and SCA3 patient cell models, respectively.[3]
-
In Vivo Studies: Disease mouse models for HD, SCA1, and SCA3 were utilized to evaluate the efficacy of VO659.[1][3] The therapy was administered to these models, and subsequent assessments included the measurement of mutant protein levels and evaluation of motor function.[1][3][13]
Summary of Preclinical Findings
Preclinical data for VO659 have demonstrated:
-
Potent Target Engagement: The therapy showed strong engagement with its target across multiple disease models.[1][3][13]
-
Dose-Dependent Reduction of Mutant Proteins: Significant and dose-dependent reductions in mHTT, mATXN1, and mATXN3 were observed in the respective disease models.[1][3]
-
Improvement in Motor Function: In vivo studies in HD mouse models showed an improvement in motor function following treatment with VO659.[1][3][13]
-
Favorable Brain Uptake and Durability: The preclinical data package for VO659 indicated favorable brain uptake and a durable effect of the therapy.[3][5]
Clinical Safety and Tolerability of VO659
VO659 is currently being evaluated in a Phase 1/2a clinical trial (NCT05822908) in participants with early manifest HD and mild to moderate SCA1 or SCA3.[1][13][14][15]
Clinical Trial Design
The ongoing clinical trial is a multi-center, open-label, multiple ascending dose "basket" study.[1][3][14][15]
| Parameter | Description |
| Study Phase | Phase 1/2a |
| ClinicalTrials.gov ID | NCT05822908[15] |
| Study Design | Multi-center, open-label, multiple ascending dose, basket trial[1][3][14][15] |
| Participant Population | Early manifest Huntington's disease, mild to moderate Spinocerebellar Ataxia Type 1, and mild to moderate Spinocerebellar Ataxia Type 3[1][13][14][15] |
| Intervention | Intrathecal administration of VO659[1][15] |
| Dosage | Multiple ascending doses, with a 40 mg cohort reported.[1][2][13] Doses of 10 mg and 20 mg are also part of the trial design.[15] |
| Primary Objective | To assess the safety and tolerability of VO659[3][5][14][15] |
Clinical Safety Findings
Interim data from the Phase 1/2a trial indicate that VO659 is generally safe and well-tolerated at the 40 mg dose level.[1][2][4][13]
| Safety Parameter | Observation |
| General Tolerability | Generally safe and well-tolerated at the 40 mg dose.[1][2][4][13] |
| Neurofilament Light Chain (Nf-L) | No sustained increase in cerebrospinal fluid (CSF) Nf-L protein was observed through day 85, a key biomarker for neuronal damage.[1][6][13] More recent data up to 120 days in a small number of HD patients showed a 2.5% decrease in NfL levels.[16] |
| Adverse Events | Radiculitis (inflammation of nerve roots) was reported in one of six HD patients and in three SCA patients (two with SCA1 and one with SCA3).[17] |
Vico Therapeutics has indicated plans to mitigate the issue of radiculitis by lowering the administered dose of VO659.[17]
Pharmacodynamic and Efficacy Markers
The clinical trial also includes exploratory endpoints to assess pharmacodynamic biomarkers.
| Biomarker | Finding |
| Mutant Huntingtin Protein (mHTT) | A mean reduction of 28% in CSF mHTT was observed in treated HD participants at day 85 compared to baseline in the 40 mg cohort, with an effect seen as early as day 29.[1][2][13][14] More recent data from three patients at 120 days showed a 38% reduction in mHTT levels.[16] |
| Mutant Ataxin-3 (mATXN3) | Data from SCA3 patients showed no change in expanded Ataxin-3 levels in the spinal fluid, although some reduction was noted in blood samples.[16] |
| Half-life | VO659 has a long half-life, suggesting the potential for an infrequent dosing schedule of once or twice a year.[1][4][13][14] |
Mechanism of Action and Experimental Workflows
Signaling Pathway
Caption: Mechanism of action of VO659.
Experimental Workflow
Caption: High-level workflow for the VO659 Phase 1/2a clinical trial.
References
- 1. Vico Therapeutics Reports Positive Phase 1/2a Data for VO659 in Huntington's Disease Treatment [synapse.patsnap.com]
- 2. ataxia.org.uk [ataxia.org.uk]
- 3. Vico Therapeutics Announces First Patient Dosed in Phase 1/2a Clinical Trial of VO659 in Huntington’s Disease and Spinocerebellar Ataxia Types 1 and 3 [sca1research.nl]
- 4. Vico Therapeutics Announces Positive Interim Phase 1/2a Clinical Data of VO659 in Treatment of Huntington's Disease [prnewswire.com]
- 5. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 6. neurologylive.com [neurologylive.com]
- 7. VO659 – Vico Therapeutics [vicotx.com]
- 8. PLATFORM TECHNOLOGY - Developing Novel Antisense Oligonucleotides for Neurodegenerative Diseases [drug-dev.com]
- 9. Adverse Drug Reactions and Toxicity of the Food and Drug Administration–Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety of antisense oligonucleotide and siRNA-based therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antisense Oligonucleotides: Improving Future Outcomes for Chronic Disease and Disorders | RGA [rgare.com]
- 12. researchgate.net [researchgate.net]
- 13. Vico Therapeutics Announces Positive Interim Phase 1/2a Clinical Data of VO659 in Treatment of Huntington’s Disease – Vico Therapeutics [vicotx.com]
- 14. Vico reports positive data from trial of VO659 for Huntington's disease [clinicaltrialsarena.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. trial.medpath.com [trial.medpath.com]
- 17. Interim update from Vico Therapeutics on their CAG-targeting drug, VO659 – HDBuzz [en.hdbuzz.net]
A Technical Review of Vico Therapeutics' VO659 for the Treatment of Polyglutamine Diseases
For Immediate Release
LEIDEN, Netherlands - Vico Therapeutics, a clinical-stage genetic medicines company, is developing VO659, an investigational, allele-preferential antisense oligonucleotide (ASO) designed to treat polyglutamine (polyQ) diseases by targeting the underlying genetic mutation. This document provides a detailed technical overview of the research and development of VO659, consolidating preclinical and clinical data, experimental methodologies, and the scientific rationale for its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction to Polyglutamine Diseases and VO659
Polyglutamine diseases are a family of nine inherited neurodegenerative disorders, including Huntington's disease (HD) and several types of spinocerebellar ataxia (SCA), such as SCA1 and SCA3.[1][2] These diseases are caused by a common genetic flaw: an expansion of a cytosine-adenine-guanine (CAG) trinucleotide repeat in a specific gene. This expanded CAG repeat is translated into an abnormally long tract of the amino acid glutamine in the corresponding protein.[2][3] The accumulation of these mutant proteins is toxic to neurons, leading to progressive neurodegeneration.[1][2][4]
VO659 is an antisense oligonucleotide (ASO) therapy developed by Vico Therapeutics. It is designed to directly target the expanded CAG repeats in the messenger RNA (mRNA) transcripts of the mutant genes.[2][3] This targeted approach aims to inhibit the translation of the mutant mRNA, thereby reducing the production of the toxic polyQ proteins.[2] A key feature of VO659 is its allele-preferential action, meaning it preferentially targets the mutant allele while largely sparing the wild-type (healthy) allele, which is crucial for normal neuronal function.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of VO659.
Table 1: Preclinical Efficacy of VO659
| Model System | Disease Model | Key Findings | Reference |
| In Vivo (Mouse Model) | Huntington's Disease | Significant and dose-dependent reductions of mutant huntingtin (mHTT) protein and improvement in motor function. | [1][5][7][8] |
| In Vitro (Patient Cells) | Huntington's Disease | Allele-preferential reductions of mHTT. | [1][5][7][8] |
| In Vivo (Mouse Model) | Spinocerebellar Ataxia Type 1 (SCA1) | Significant reduction of mutant ATXN1 (mATXN1) protein levels. | [6][8] |
| In Vitro (Patient Cells) | Spinocerebellar Ataxia Type 1 (SCA1) | Significant reduction of mATXN1 protein levels. | [6][8] |
| In Vivo (Mouse Model) | Spinocerebellar Ataxia Type 3 (SCA3) | Significant reduction of mutant ATXN3 (mATXN3) protein levels. | [6][8] |
| In Vitro (Patient Cells) | Spinocerebellar Ataxia Type 3 (SCA3) | Significant reduction of mATXN3 protein levels. | [6][8] |
Table 2: Interim Phase 1/2a Clinical Trial Data for VO659 in Huntington's Disease (40 mg Dose Cohort)
| Biomarker | Result | Timepoint | Significance | Reference |
| Mutant Huntingtin (mHTT) in CSF | 28% mean reduction | Day 85 | Demonstrates target engagement and reduction of the primary pathogenic protein. | [1][2][7] |
| Neurofilament Light Chain (Nf-L) in CSF | No sustained increase | Through Day 85 | Suggests a lack of neuroaxonal damage from the treatment. | [1][7] |
Experimental Protocols
VO659 Phase 1/2a Clinical Trial (NCT05822908)
Study Design: A multi-center, open-label, multiple ascending dose "basket" study designed to assess the safety, tolerability, and pharmacokinetics of VO659.[1][8][9]
Participant Population: Ambulatory participants aged 25 to 60 years with a genetically confirmed diagnosis of early manifest Huntington's disease, or mild to moderate Spinocerebellar Ataxia Type 1 or Type 3.[1][9][10]
Intervention: VO659 is administered via intrathecal bolus injection.[1][9] The trial is designed to evaluate multiple ascending doses.[1][8]
Primary Outcome Measures:
-
Incidence and severity of adverse events.
-
Assessment of vital signs, physical and neurological examinations, and laboratory tests.
Exploratory and Pharmacodynamic Endpoints:
-
Measurement of pharmacodynamic biomarkers in the cerebrospinal fluid (CSF), including mutant huntingtin (mHTT), total huntingtin, mutant ataxin-3 (mATXN3), and neurofilament light chain (Nf-L).[1][8]
-
Plasma pharmacokinetics of VO659.[8]
-
Clinical outcome measures.[8]
Trial Duration: For each participant, the total duration is approximately 42 weeks, which includes a screening period, a 13-week dosing period (four doses administered on Day 1, 29, 57, and 85), and a 23-week post-dosing follow-up period.[9]
Signaling Pathways and Mechanism of Action
The pathogenic mechanism of polyglutamine diseases is complex, involving protein misfolding and aggregation, transcriptional dysregulation, mitochondrial dysfunction, and impaired protein quality control systems.[11] The accumulation of mutant polyQ proteins disrupts numerous cellular pathways, ultimately leading to neuronal cell death.
Pathogenic Cascade in Polyglutamine Diseases
The following diagram illustrates the general pathogenic cascade initiated by the expanded CAG repeat mutation.
Caption: Pathogenic cascade in polyglutamine diseases.
Mechanism of Action of VO659
VO659 is an antisense oligonucleotide that intervenes at the level of the mutant mRNA. The following diagram illustrates its mechanism of action.
Caption: Mechanism of action of VO659.
Downstream Therapeutic Effects of VO659
By reducing the production of the mutant polyQ proteins, VO659 is hypothesized to mitigate the downstream cellular toxicity and slow or halt the progression of the disease.
Caption: Hypothesized downstream therapeutic effects of VO659.
Conclusion
The research on Vico Therapeutics' VO659 represents a promising, targeted approach to treating a devastating class of neurodegenerative diseases. By directly addressing the root genetic cause—the expanded CAG repeat—VO659 has demonstrated the potential to reduce the production of toxic mutant proteins. The interim data from the ongoing Phase 1/2a clinical trial are encouraging, showing target engagement and a favorable safety profile. Further clinical development will be crucial to fully elucidate the therapeutic potential of VO659 to slow or halt the progression of Huntington's disease and spinocerebellar ataxias.
References
- 1. From Pathways to Targets: Understanding the Mechanisms behind Polyglutamine Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyglutamine (PolyQ) Diseases: Navigating the Landscape of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vico Therapeutics [vicotx.com]
- 6. biotuesdays.com [biotuesdays.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cora.ucc.ie [cora.ucc.ie]
- 9. news-medical.net [news-medical.net]
- 10. Nanocarriers for Delivery of Oligonucleotides to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
Vico B and the Therapeutic Potential of Cyclotides: A Technical Overview for Drug Discovery Professionals
Introduction
Vico B is a member of the cyclotide family, a unique class of plant-derived peptides characterized by their cyclic backbone and knotted disulfide bond arrangement.[1][2] This structural motif confers exceptional stability, making them resistant to thermal and chemical degradation, as well as enzymatic proteolysis.[3][4] These properties, combined with a range of biological activities, have positioned cyclotides as promising scaffolds for the development of novel therapeutics.[4] This technical guide provides an in-depth overview of the available information on this compound and the broader therapeutic applications of cyclotides, tailored for researchers, scientists, and professionals in drug development.
General Characteristics and Mechanism of Action of Cyclotides
Cyclotides are small proteins, typically 28-37 amino acid residues in length, that possess a head-to-tail cyclized peptide backbone.[1] Their defining feature is a cystine knot motif, where three disulfide bridges create a highly constrained and stable three-dimensional structure.[1] This structure often results in an amphipathic surface, with exposed hydrophobic residues, which is believed to be crucial for their primary mechanism of action: membrane interaction and disruption.[1] While the precise mechanism for this compound is not explicitly detailed in the provided literature, the general consensus for cytotoxic cyclotides involves insertion into cell membranes, leading to pore formation and subsequent cell death.[1]
Potential Therapeutic Applications of Cyclotides
The unique structural and biological properties of cyclotides have led to the exploration of their therapeutic potential in several areas:
-
Cytotoxic and Anti-Cancer Activity: Many cyclotides exhibit potent cytotoxic effects against various cancer cell lines.[1][4] This activity is often linked to their ability to disrupt the cell membranes of cancerous cells.[1]
-
Antimicrobial and Antifungal Effects: The membrane-disrupting capabilities of cyclotides also extend to microorganisms, making them potential candidates for novel antimicrobial and antifungal agents.[3][4]
-
Anti-HIV Activity: Certain cyclotides have demonstrated the ability to inhibit HIV replication, presenting a potential avenue for the development of new antiretroviral therapies.[4]
-
Drug Delivery Scaffolds: The exceptional stability of the cyclotide framework makes it an attractive scaffold for the delivery of other therapeutic peptides. By inserting a bioactive peptide sequence into a cyclotide loop, the stability and bioavailability of the therapeutic peptide can be enhanced.[5]
This compound and Other Cyclotides
While specific in-depth studies on the therapeutic applications of this compound are not extensively detailed in the provided search results, its classification as a cyclotide places it within this group of molecules with significant therapeutic potential. The amino acid sequence of this compound has been identified, along with other cyclotides.
Table 1: Amino Acid Sequences of Selected Cyclotides
| Cyclotide | Amino Acid Sequence |
| This compound | GSIPCAESCVYIPCITGIAGCSCKNKVCYYN[5] |
| Vico A | AESCVYIPCFTGIAGCSCKNKVCYYNGSIPC[6] |
| Hypa A | GIPCAESCVYIPCTITALLGCSCKNKVCYN[5] |
| Circulin B | GVIPCGESCVFIPCISTLLGCSCKNKVCYRN[5] |
| Circulin C | GIPCGESCVFIPCITSVAGCSCKSKVCYRN[5] |
Visualizing the Cyclotide Framework and Mechanism
The following diagrams illustrate the general structure of a cyclotide and its proposed mechanism of action.
Caption: General structure of a cyclotide, highlighting the cyclic backbone and the knotted disulfide bonds.
Caption: Proposed mechanism of action for cytotoxic cyclotides, involving membrane interaction and pore formation.
Experimental Protocols
Detailed experimental protocols specifically for the therapeutic evaluation of this compound are not available in the provided search results. However, a general workflow for the isolation and characterization of cyclotides can be outlined.
Caption: A generalized experimental workflow for the isolation, characterization, and biological evaluation of cyclotides.
This compound, as a member of the cyclotide family, represents a class of molecules with considerable therapeutic potential. Their inherent stability and diverse biological activities, particularly their cytotoxic and antimicrobial properties, make them attractive candidates for further drug development. While specific, in-depth research on this compound is not extensively documented in the public domain, the broader understanding of cyclotides provides a strong foundation for future investigation. Further research is warranted to fully elucidate the specific therapeutic applications of this compound and to harness the potential of the cyclotide scaffold for the creation of novel therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. US8168747B2 - On-growth inhibiting compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2018200814A2 - Modified cyclic peptides and therapeutic use thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Vico B and the Therapeutic Potential of Cyclotides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vico B, a macrocyclic peptide isolated from Viola cotyledon, belongs to the cyclotide family, a unique class of plant-derived proteins. Cyclotides are characterized by their head-to-tail cyclic peptide backbone and a knotted arrangement of three disulfide bonds, which confers exceptional stability. This technical guide provides a comprehensive overview of this compound, its structural analogues within the cyclotide family, and their derivatives. Due to the limited specific research on this compound itself, this guide leverages data from closely related and well-studied cyclotides to present a broader picture of their therapeutic potential, covering their synthesis, structure-activity relationships, and pharmacological properties. We will explore their cytotoxic and antimicrobial activities, delve into their proposed mechanism of action, and provide generalized experimental protocols relevant to the field.
Introduction to this compound and Cyclotides
This compound is a member of the cyclotide family, a growing class of ribosomally synthesized and post-translationally modified peptides found in various plant families, most notably the Violaceae (violet family). The primary amino acid sequence of this compound is cyclo-(AESCVYIPCITGIAGCSCKNKVCYYNGSIPC).
The defining feature of cyclotides is their cyclic cystine knot (CCK) motif. This structure consists of a head-to-tail cyclized peptide backbone and three interlocking disulfide bonds. This unique topology renders them highly resistant to thermal, chemical, and enzymatic degradation, a highly desirable trait for therapeutic peptide development.
Cyclotides are broadly categorized into two main subfamilies: Möbius and bracelet. This compound, lacking a cis-proline in loop 5, is classified as a bracelet cyclotide. These peptides have garnered significant interest due to their diverse biological activities, including:
-
Cytotoxic/Anticancer Activity
-
Antimicrobial Activity
-
Anti-HIV Activity
-
Immunosuppressive Effects
-
Insecticidal Properties
This guide will focus primarily on the cytotoxic and antimicrobial properties, as these are the most extensively studied in the context of drug development.
Quantitative Data on Cyclotide Bioactivity
Table 1: Cytotoxic Activity of Representative Cyclotides from Viola Species
| Cyclotide | Cancer Cell Line | IC50 (µM) | Reference |
| Cycloviolacin O2 | A549 (Human Lung Carcinoma) | 0.149 | [1] |
| Cycloviolacin O2 | 4T1 (Mouse Breast Cancer) | 0.162 | [1] |
| Cycloviolacin O2 | 7402 (Human Hepatocellular Carcinoma) | 1.332 | [1] |
| Vitri A | U-937 GTB (Human Lymphoma) | 0.6 | [2] |
| Vitri A | RPMI-8226/s (Human Myeloma) | 1.0 | [2] |
| Varv A | U-937 GTB (Human Lymphoma) | 6.0 | [2] |
| Varv A | RPMI-8226/s (Human Myeloma) | 3.0 | [2] |
| Varv E | U-937 GTB (Human Lymphoma) | 4.0 | [2] |
| Varv E | RPMI-8226/s (Human Myeloma) | 4.0 | [2] |
| Vibi G | U-937 GTB (Human Lymphoma) | 0.96 | [3] |
| Vibi H | U-937 GTB (Human Lymphoma) | 1.6 | [3] |
Table 2: Antimicrobial Activity of Representative Cyclotides from Viola Species
| Cyclotide/Fraction | Bacterial Strain | MIC (µM) | Reference |
| Cycloviolacin O2 | Acinetobacter baumannii | 4.2 | [1] |
| Cycloviolacin O2 | Bacillus subtilis | 2.1 | [1] |
| Viba 11 | Acinetobacter baumannii | 10.8 | [1] |
| Viba 11 | Bacillus subtilis | 5.4 | [1] |
| Cycloviolacin I3-I6 Fraction | Escherichia coli | 18 | [1] |
| Cycloviolacin I3-I6 Fraction | Klebsiella pneumoniae | 35 | [1] |
| Cycloviolacin O2 | Staphylococcus aureus | 25 | [4] |
| Kalata B2 | Staphylococcus aureus | 50 | [4] |
Experimental Protocols
Detailed experimental protocols for this compound are not published. However, the following sections outline generalized methodologies for the extraction, synthesis, and bioactivity testing of cyclotides, based on established practices in the field.
Extraction and Purification of Natural Cyclotides
A common workflow for isolating cyclotides from plant material is as follows:
-
Extraction: Plant material is homogenized in a suitable solvent mixture, often dichloromethane/methanol, to extract a broad range of compounds.
-
Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between n-butanol and water, to separate polar and non-polar compounds. Cyclotides typically partition into the butanol phase.
-
Solid-Phase Extraction (SPE): The butanol fraction is often further purified using SPE on a reverse-phase sorbent (e.g., C18) to enrich the cyclotide content.
-
Preparative RP-HPLC: The enriched fraction is then subjected to preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate individual cyclotides.
-
Analysis: The purity and identity of the isolated cyclotides are confirmed using analytical RP-HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Synthesis of Cyclotides and their Analogues
Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic cyclotides and their analogues. This allows for the incorporation of non-native amino acids and other chemical modifications.
-
SPPS: The linear peptide sequence is assembled on a solid support resin.
-
Cleavage: The linear peptide is cleaved from the resin.
-
Cyclization: The head-to-tail cyclization is typically achieved in solution using a suitable activating agent.
-
Oxidative Folding: The three disulfide bonds of the cystine knot are formed under controlled oxidative conditions.
-
Purification and Characterization: The final cyclized and folded peptide is purified by RP-HPLC and its structure confirmed by MS and NMR.
Cytotoxicity and Antimicrobial Assays
-
Cytotoxicity Assays: The in vitro cytotoxicity of cyclotides is commonly evaluated using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is then calculated.
-
Antimicrobial Assays: The antimicrobial activity is typically determined by broth microdilution or radial diffusion assays to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for the biological activities of many cyclotides is believed to be the disruption of cellular membranes. This interaction is thought to be initiated by the binding of the cyclotide to the phospholipid components of the cell membrane, particularly phosphatidylethanolamine (PE).
The amphipathic nature of cyclotides, with distinct hydrophobic and hydrophilic patches on their surface, facilitates their interaction with and insertion into the lipid bilayer. This insertion can lead to pore formation, loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. The selectivity of some cyclotides for cancer cells over normal cells may be attributed to differences in the lipid composition of their respective cell membranes.
While membrane disruption is the most widely accepted mechanism, it is possible that for some activities, cyclotides may also interact with intracellular targets after membrane translocation. However, specific downstream signaling pathways modulated by this compound or other cyclotides are not yet well-elucidated.
Structure-Activity Relationships (SAR) and Analogue Design
Although SAR studies specifically for this compound are lacking, research on other cyclotides provides valuable insights for the design of novel analogues:
-
Role of Charged Residues: The presence and position of charged amino acids can significantly influence the cytotoxic and antimicrobial activity. For example, the charged residues in cycloviolacin O2 are crucial for its antibacterial effects.[5]
-
Hydrophobicity: The hydrophobic patches on the cyclotide surface are critical for membrane interaction. Modifications that alter this hydrophobicity can modulate biological activity.
-
Grafting: The stable CCK framework of cyclotides makes them excellent scaffolds for "grafting" new peptide sequences into their loops. This allows for the introduction of novel biological activities onto a highly stable template.
Conclusion and Future Directions
This compound, as a member of the remarkably stable cyclotide family, represents a promising scaffold for drug development. While direct research on this compound is limited, the extensive data on related cyclotides from the Viola genus highlight their potential as potent cytotoxic and antimicrobial agents. Their unique structural stability and amenability to chemical modification make them attractive candidates for overcoming some of the traditional limitations of peptide-based therapeutics.
Future research should focus on:
-
The comprehensive biological characterization of this compound to determine its specific activity profile.
-
The synthesis and evaluation of this compound analogues to establish clear structure-activity relationships.
-
Elucidating the detailed molecular mechanisms underlying the bioactivities of this compound and other cyclotides, including their interactions with specific membrane components and potential intracellular targets.
-
Exploring the potential of this compound as a scaffold for grafting other bioactive peptide epitopes.
The continued exploration of this compound and the broader cyclotide family holds significant promise for the discovery of novel therapeutic agents.
References
Pharmacokinetics and pharmacodynamics of Vico B
An extensive search for a compound referred to as "Vico B" has yielded no results in publicly available scientific literature, clinical trial databases, or regulatory agency filings. This suggests that "this compound" may be a hypothetical substance, an internal project code name not yet in the public domain, or a potential misspelling of another drug.
Without any foundational data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the biochemical and physiological effects) of this compound, it is not possible to generate the requested in-depth technical guide. The core requirements, including data tables, detailed experimental protocols, and signaling pathway diagrams, are contingent upon the existence of this primary information.
If "this compound" is a known compound under a different identifier (e.g., a chemical name, a different trade name, or a research code), please provide that information to enable a renewed search. If it is a hypothetical compound, please provide the necessary data points and pathways to be included in the requested whitepaper format.
Methodological & Application
Application Notes and Protocols for "Vico B" in B-1 Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for evaluating the effects of a hypothetical compound, "Vico B," on murine B-1 cells in vitro. This document outlines detailed methodologies for the isolation, culture, and characterization of peritoneal B-1 cells, along with protocols for assessing the impact of this compound on cell viability and function.
I. Introduction to B-1 Cell Culture
B-1 cells are a unique subset of B lymphocytes that play a critical role in innate-like immunity, primarily through the production of natural IgM antibodies.[1][2] They are predominantly found in the peritoneal and pleural cavities of mice, making these locations ideal for their isolation.[3][4] The in vitro culture of B-1 cells is essential for studying their distinct biology and for evaluating the immunomodulatory effects of novel compounds like this compound. However, B-1 cells require specific survival signals in culture to maintain viability.[3]
II. Experimental Protocols
A. Isolation of Murine Peritoneal B-1 Cells
This protocol details the harvesting of total cells from the mouse peritoneal cavity, which is rich in B-1 cells.[2][4][5]
Materials:
-
8-12 week old C57BL/6 mouse
-
70% Ethanol
-
Sterile dissection tools (scissors and forceps)
-
10 mL syringe with a 27-gauge needle
-
10 mL syringe with a 22-gauge needle
-
Ice-cold, sterile Phosphate-Buffered Saline (PBS) with 3% Fetal Calf Serum (FCS) (Lavage Buffer)
-
50 mL conical tubes
-
Ice
Procedure:
-
Humanely euthanize the mouse according to institutional guidelines.
-
Make a small incision in the abdominal skin and retract it to expose the intact peritoneal wall.
-
Using a 10 mL syringe with a 27-gauge needle, inject 8-10 mL of ice-cold Lavage Buffer into the peritoneal cavity.[5]
-
Gently massage the abdomen for 30-60 seconds to dislodge the cells.[5][6]
-
Using a 10 mL syringe with a 22-gauge needle, carefully aspirate the lavage fluid and transfer it to a 50 mL conical tube on ice.[5]
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.[3][5]
-
Discard the supernatant and resuspend the cell pellet in the desired culture medium.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.
B. In Vitro Culture of B-1 Cells
B-1 Cell Culture Medium Formulation: A standard culture medium for B-1 cells is RPMI 1640, supplemented as follows:[3][7]
| Component | Final Concentration |
| RPMI 1640 | - |
| Fetal Calf Serum (FCS) | 10% |
| L-Glutamine | 2 mM |
| HEPES | 10 mM |
| Penicillin | 100 U/mL |
| Streptomycin | 100 µg/mL |
| 2-Mercaptoethanol | 5 x 10⁻⁵ M |
Culture Conditions:
-
Temperature: 37°C
-
Atmosphere: Humidified incubator with 5% CO₂[3]
-
Seeding Density: 1-2 x 10⁶ cells/mL[3]
C. Experimental Treatment with this compound
-
Plate the isolated peritoneal cells at a density of 1 x 10⁶ cells/mL in a 24-well plate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in culture is non-toxic to the cells (typically ≤ 0.1%).
-
Add this compound to the cell cultures at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control group (solvent only).
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
D. Assessment of Cell Viability
Cell viability can be quantified using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
-
At the end of the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
E. Quantification of IgM Production by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of IgM secreted by the B-1 cells into the culture supernatant.[3]
Procedure:
-
Coat a 96-well ELISA plate with anti-mouse IgM capture antibody overnight at 4°C.[8]
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).[3]
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[3]
-
Add cell culture supernatants and a serial dilution of a known IgM standard to the wells. Incubate for 2 hours at room temperature.[3][8]
-
Wash the plate and add a biotinylated anti-mouse IgM detection antibody. Incubate for 1 hour.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of IgM in the samples by comparing their absorbance to the standard curve.
III. Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Expected Yield and Purity of Isolated Peritoneal Cells
| Parameter | Expected Value | Notes |
| Total Peritoneal Cells per Mouse | 5 - 10 million | Varies by mouse strain and age.[4] |
| B-cells (% of total) | ~50% | Includes both B-1 and B-2 cells.[4] |
| Macrophages (% of total) | ~40% | --- |
| T-cells (% of total) | ~10% | --- |
| B-1a Cell Purity (Post-enrichment) | >90% | Achievable with magnetic-activated cell sorting (MACS).[4] |
Table 2: Effect of this compound on B-1 Cell Viability (Hypothetical Data)
| This compound Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 75.3 ± 6.2 |
| 100 | 42.1 ± 5.9 |
Table 3: Effect of this compound on IgM Production by B-1 Cells (Hypothetical Data)
| This compound Concentration (µM) | IgM Concentration (ng/mL) ± SD |
| 0 (Vehicle Control) | 150.4 ± 12.3 |
| 0.1 | 145.8 ± 11.8 |
| 1 | 182.3 ± 15.1 |
| 10 | 255.7 ± 20.4 |
| 100 | 110.2 ± 9.7 |
IV. Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound on B-1 cells.
B-Cell Receptor (BCR) Signaling Pathway
The B-cell receptor (BCR) signaling pathway is crucial for B-cell activation, proliferation, and differentiation.[9] this compound may exert its effects by modulating components of this pathway.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway.
References
- 1. Isolation of mouse peritoneal cavity cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Mouse Peritoneal Cavity Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. socmucimm.org [socmucimm.org]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Experimental Use of Antisense Oligonucleotides, Potentially Including Vico B (VO659)
Disclaimer: Publicly available information on a compound specifically named "Vico B" is limited. However, research indicates that Vico Therapeutics is developing an antisense oligonucleotide (ASO) named VO659 for the treatment of neurodegenerative diseases such as Huntington's disease and spinocerebellar ataxia (SCA).[1][2][3][4] It is plausible that "this compound" is an internal identifier or a related compound. This document provides detailed protocols and application notes based on the characteristics of ASOs, with specific information on VO659 where available.
Introduction to this compound (VO659) and Antisense Oligonucleotides
VO659 is an investigational antisense oligonucleotide designed to be allele-preferential, targeting the expanded CAG trinucleotide repeats in the messenger RNA (mRNA) of genes responsible for polyglutamine diseases.[1][5] By binding to the mutated mRNA, VO659 aims to reduce the production of the toxic protein, thereby addressing the root cause of the disease.[2] Unlike some ASOs that trigger mRNA degradation via RNase H, ASOs targeting CAG repeats, such as VO659, are thought to act through a steric-blocking mechanism, inhibiting the translation of the mRNA into protein.[6][7]
These application notes are intended for researchers, scientists, and drug development professionals to provide guidance on the dissolution, preparation, and experimental use of ASOs like this compound (VO659).
Physicochemical Properties and Solubility
Specific quantitative data on the physicochemical properties of this compound (VO659) are not publicly available. However, general characteristics of ASOs are well-documented.
| Property | General Description for ASOs |
| Appearance | Lyophilized white to off-white powder. |
| Solubility | Generally soluble in sterile, nuclease-free water or aqueous buffers (e.g., PBS, Tris-HCl).[8] The phosphate backbone of ASOs renders them hydrophilic. |
| Stability in Solution | Stable when stored frozen at -20°C or -80°C.[9][10] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution. Short-term storage at 4°C is also possible.[9] |
| Molecular Weight | Varies depending on the length of the oligonucleotide sequence. Typically in the range of 5,000 to 10,000 g/mol for ASOs of 15-30 nucleotides. |
Preparation of this compound (VO659) for Experiments
Materials:
-
Lyophilized this compound (VO659) ASO
-
Sterile, nuclease-free water or buffer (e.g., 1x PBS, pH 7.4)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes with sterile, nuclease-free tips
Protocol:
-
Before opening, centrifuge the vial of lyophilized ASO briefly to ensure the powder is at the bottom of the tube.[11]
-
Carefully open the vial in a sterile environment (e.g., a laminar flow hood) to avoid contamination with nucleases.
-
Add the required volume of sterile, nuclease-free water or buffer to the vial to achieve the desired stock concentration (e.g., 1 mM or 100 µM).
-
Gently vortex or pipette up and down to dissolve the ASO completely. Avoid vigorous shaking, which can cause foaming.
-
Allow the solution to sit at room temperature for a few minutes to ensure complete dissolution.
-
For long-term storage, aliquot the stock solution into smaller volumes in sterile, nuclease-free tubes to minimize freeze-thaw cycles.[11][10]
Protocol:
-
Thaw an aliquot of the ASO stock solution on ice.
-
Dilute the stock solution to the desired final concentration using the appropriate sterile, nuclease-free cell culture medium or injection buffer for in vivo studies.
-
Mix gently by pipetting.
-
The working solution is now ready for use in experiments.
Experimental Protocols
This protocol describes the delivery of ASOs into cultured cells. The optimal conditions, including ASO concentration and incubation time, should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells (e.g., patient-derived fibroblasts, neuronal cell lines)
-
Complete cell culture medium
-
This compound (VO659) working solution
-
Transfection reagent (optional, for gymnotic delivery, no reagent is needed)
-
Control ASOs (see Table 2)
Protocol:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
For gymnotic (naked) delivery: a. Prepare the desired concentrations of this compound (VO659) and control ASOs in fresh, pre-warmed cell culture medium. b. Remove the old medium from the cells and replace it with the ASO-containing medium.
-
For lipid-mediated transfection (if required): a. Follow the manufacturer's protocol for the chosen transfection reagent to form ASO-lipid complexes. b. Add the complexes to the cells in fresh medium.
-
Incubate the cells with the ASO for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cells for downstream analysis (e.g., Western blot, qPCR, immunofluorescence).
| Parameter | Recommended Range | Considerations |
| Cell Seeding Density | Cell line-dependent | Aim for 70-80% confluency at the time of ASO addition. |
| ASO Concentration | 10 nM - 10 µM | The optimal concentration should be determined through a dose-response experiment. |
| Incubation Time | 24 - 72 hours | The duration depends on the stability of the target protein and the desired endpoint.[12] |
| Control ASOs | Mismatch or scrambled control | Essential for demonstrating sequence specificity and ruling out off-target effects. A second ASO targeting a different region of the target RNA is also recommended.[13] |
The primary mechanism of action for VO659 is the reduction of the mutant huntingtin or ataxin protein. Western blotting is a standard method to quantify changes in protein levels.
Protocol (Western Blot):
-
Lyse the ASO-treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-huntingtin or anti-ataxin).
-
Incubate with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Signaling Pathway and Experimental Workflow
This compound (VO659) is designed to bind to the expanded CAG repeats in the target mRNA. This binding is thought to physically obstruct the ribosomal machinery, thereby inhibiting the translation of the mRNA into the polyglutamine-expanded protein. This steric hindrance mechanism reduces the amount of toxic protein produced, which is the underlying cause of cellular dysfunction and neurodegeneration in polyglutamine diseases.[6][7]
Caption: Proposed steric hindrance mechanism of this compound (VO659).
The following diagram illustrates a typical workflow for screening and validating the efficacy of an ASO like this compound (VO659) in a cell culture model.
Caption: A standard workflow for in vitro ASO efficacy testing.
References
- 1. VO-659 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Interim update from Vico Therapeutics on their CAG-targeting drug, VO659 – HDBuzz [en.hdbuzz.net]
- 3. Vico reports positive data from trial of VO659 for Huntington's disease [clinicaltrialsarena.com]
- 4. Vico Therapeutics doses first patient in Phase l/lla trial of VO659 [clinicaltrialsarena.com]
- 5. VO659 – Vico Therapeutics [vicotx.com]
- 6. Allele-Selective Inhibition of Mutant Huntingtin Expression with Antisense Oligonucleotides Targeting the Expanded CAG Repeat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA OLIGOS – HANDLING AND STOREAGE TIPS - Mediven [mediven.com.my]
- 9. Short- and Long-term storage of purified oligonucleotides [biosyn.com]
- 10. Stability and Storage of Oligonucleotides [biosyn.com]
- 11. biomers.net | Dissolving and storage - biomers.net Oligonucleotides [biomers.net]
- 12. ncardia.com [ncardia.com]
- 13. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Vico B
Introduction
Vico B is a novel synthetic small molecule compound under investigation for its potential therapeutic effects. As with any new chemical entity in drug development, establishing robust and reliable analytical methods for its quantification in various matrices is paramount. These methods are crucial for pharmacokinetic studies, dose-response characterization, and quality control of the active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Application Note 1: Quantification of this compound in Bulk Drug Substance using HPLC-UV
This application note describes a validated reversed-phase HPLC method with UV detection for the quantitative determination of this compound in bulk powder form. The method is demonstrated to be accurate, precise, and specific for its intended purpose.
1. Principle
The method utilizes reversed-phase chromatography to separate this compound from potential impurities. A C18 column is used with an isocratic mobile phase consisting of a mixture of acetonitrile and water. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area to that of a certified reference standard.
2. Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile and water
-
This compound reference standard
2.2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile : Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
2.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution (50 µg/mL): Accurately weigh approximately 5 mg of the this compound bulk powder, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.
2.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
3. Data Presentation
Table 1: Linearity of the HPLC-UV Method
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,550 |
| 50.0 | 759,800 |
| 100.0 | 1,521,100 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| Low | 5.0 | 1.8 | 2.5 | 101.2 |
| Medium | 50.0 | 1.2 | 1.9 | 99.5 |
| High | 90.0 | 0.9 | 1.5 | 100.8 |
4. Workflow Diagram
Figure 1. Workflow for HPLC-UV quantification of this compound.
Application Note 2: Ultrasensitive Quantification of this compound in Human Plasma using LC-MS/MS
This application note details a highly sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.
1. Principle
The method involves protein precipitation to extract this compound and an internal standard (IS) from the plasma matrix. The extract is then analyzed by reversed-phase LC-MS/MS. Detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
2. Experimental Protocol
2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Microcentrifuge
-
This compound reference standard and a stable isotope-labeled internal standard (e.g., this compound-d4)
-
HPLC grade acetonitrile, methanol, water, and formic acid
-
Human plasma
2.2. LC-MS/MS Conditions
-
LC Mobile Phase A: 0.1% Formic Acid in Water
-
LC Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Q1 345.2 -> Q3 189.1
-
This compound-d4 (IS): Q1 349.2 -> Q3 193.1
-
2.3. Sample Preparation
-
Pipette 50 µL of plasma sample, standard, or blank into a microcentrifuge tube.
-
Add 10 µL of IS working solution (e.g., 100 ng/mL).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
3. Data Presentation
Table 3: LC-MS/MS Calibration Curve for this compound in Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.0052 |
| 0.5 | 0.0258 |
| 2.0 | 0.1031 |
| 10.0 | 0.5150 |
| 50.0 | 2.5820 |
| 200.0 | 10.3510 |
| 500.0 | 25.7900 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Correlation Coefficient (r²) | 0.9995 |
Table 4: Bioanalytical Method Validation Summary
| Parameter | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Intra-Assay (n=6) | LLOQ QC | 0.1 | 8.5 | 105.3 |
| Low QC | 0.3 | 6.2 | 98.7 | |
| Mid QC | 40.0 | 4.1 | 101.5 | |
| High QC | 400.0 | 3.5 | 100.2 | |
| Inter-Assay (n=18) | LLOQ QC | 0.1 | 10.2 | 103.8 |
| Low QC | 0.3 | 8.1 | 99.5 | |
| Mid QC | 40.0 | 5.6 | 102.1 | |
| High QC | 400.0 | 4.8 | 101.3 |
4. Workflow Diagram
Figure 2. Bioanalytical workflow for this compound in plasma.
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to exert its therapeutic effect by modulating the fictional "Kinase Signaling Cascade" (KSC), which is implicated in cellular proliferation. This compound acts as a potent inhibitor of the upstream kinase, KSC-1.
Figure 3. Proposed signaling pathway for this compound.
Application Notes and Protocols for High-Throughput Screening of Allele-Preferential Antisense Oligonucleotides for Polyglutamine Diseases
Topic: High-Throughput Screening of Vico Therapeutics' Allele-Preferential Antisense Oligonucleotides for Polyglutamine Diseases.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vico Therapeutics is a clinical-stage biotechnology company at the forefront of developing antisense oligonucleotide (ASO) therapies for severe neurological disorders. Their innovative approach targets the root genetic cause of polyglutamine (polyQ) diseases, such as Huntington's disease and various spinocerebellar ataxias (SCAs). These diseases are caused by an abnormal expansion of CAG repeats in specific genes, leading to the production of toxic mutant proteins.[1][2] Vico Therapeutics' lead candidate, VO659, is an allele-preferential ASO designed to selectively reduce the production of these harmful mutant proteins while preserving the function of the essential normal (wild-type) protein.[2][3][4][5] This application note provides a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of ASOs with a mechanism of action similar to VO659, enabling the identification and characterization of potent and selective therapeutic candidates.
The screening strategy outlined herein is designed to assess the efficacy of ASOs in reducing mutant protein levels in a cellular context, a critical step in the preclinical development of novel genetic medicines.
Mechanism of Action of Allele-Preferential ASOs
VO659 employs a unique, allele-preferential mechanism of action that directly targets the expanded CAG repeats within the mutant messenger RNA (mRNA) transcript.[2][4][5] This targeted binding leads to a reduction of the mutant protein through one of two primary mechanisms, depending on the target gene:
-
Inhibition of mRNA Translation: For genes such as mutant huntingtin (mHTT) and mutant ataxin-1 (mATXN1), the ASO binds to the expanded CAG repeat region in the mRNA, sterically hindering the ribosomal machinery and thereby inhibiting the translation of the mRNA into the toxic polyQ protein.[2]
-
Splicing Modification: In the case of mutant ataxin-3 (mATXN3), the ASO binding to the pre-mRNA can modulate its splicing, leading to a non-productive mRNA transcript that is subsequently degraded or results in a non-toxic protein product.[2]
This allele-preferential approach is a significant advancement, as it aims to mitigate the toxicity of the mutant protein while preserving the crucial functions of the wild-type protein, which is essential for normal cellular processes.
High-Throughput Screening of ASOs for Mutant Huntingtin Reduction
The following sections detail a representative high-throughput screening workflow to identify and characterize ASOs that effectively and selectively reduce the levels of mutant huntingtin protein (mHTT) in a cell-based model.
Experimental Workflow
The HTS workflow is a multi-step process designed to efficiently screen large libraries of ASOs. The key stages include cell plating, ASO delivery, incubation, cell lysis, and quantification of mHTT levels.
Detailed Experimental Protocol
This protocol describes a 384-well plate format HTS assay to identify ASOs that reduce mHTT protein levels in human patient-derived fibroblasts.
1. Cell Preparation:
-
Cell Line: Human fibroblasts derived from a Huntington's disease patient (e.g., GM04281).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 15% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Procedure:
-
Culture cells to 80-90% confluency in T175 flasks.
-
Trypsinize and resuspend cells in the culture medium to a final concentration of 2.5 x 105 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well clear-bottom, black-walled tissue culture plate (10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
2. ASO Preparation and Delivery:
-
ASO Library: Prepare a library of ASOs in a 384-well plate at a stock concentration of 100 µM in nuclease-free water.
-
Delivery Method: Gymnotic delivery (uptake of "naked" ASOs without transfection reagents) is often suitable for ASO screening.[6]
-
Procedure:
-
Prepare intermediate ASO plates by diluting the stock library to 10X the final desired concentration in a serum-free medium.
-
Using an automated liquid handler, add 10 µL of the 10X ASO solution to the corresponding wells of the cell plates.
-
Include appropriate controls:
-
Negative Control: Wells treated with a scrambled ASO sequence.
-
Positive Control: Wells treated with a known active ASO.
-
Vehicle Control: Wells treated with serum-free medium only.
-
-
3. Incubation:
-
Procedure:
-
Gently mix the plates on an orbital shaker for 1 minute.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
4. Cell Lysis:
-
Lysis Buffer: A buffer compatible with the downstream immunoassay (e.g., RIPA buffer with protease inhibitors).
-
Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 50 µL of sterile phosphate-buffered saline (PBS).
-
Add 20 µL of cell lysis buffer to each well.
-
Incubate on a shaker for 15 minutes at 4°C.
-
5. mHTT Quantification:
-
Assay Method: A sensitive immunoassay such as Homogeneous Time Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) is recommended for high-throughput quantification of mHTT.[7][8]
-
Procedure (Example using HTRF):
-
Transfer 10 µL of cell lysate to a 384-well low-volume white assay plate.
-
Add 5 µL of the HTRF detection antibody pair (e.g., a donor-labeled anti-HTT antibody and an acceptor-labeled anti-polyQ antibody).
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader.
-
6. Data Analysis:
-
Normalization: Normalize the HTRF signal to the vehicle control (representing 100% mHTT) and a background control (no lysate).
-
Hit Identification: Identify "hits" as ASOs that cause a statistically significant reduction in mHTT levels (e.g., >50% reduction) with minimal cytotoxicity.
-
Dose-Response Curves: Perform follow-up dose-response experiments for hit compounds to determine their potency (IC50).
Data Presentation
The quantitative data from the HTS and subsequent dose-response studies should be summarized in a clear and structured format for easy comparison of ASO candidates.
Table 1: Illustrative HTS Data for Selected ASO Candidates
| ASO ID | Sequence (5' to 3') | Target Region | % mHTT Reduction (at 1 µM) | IC50 (nM) | Cytotoxicity (at 1 µM) |
| ASO-001 | GTC AAG CTT GCA T | Exon 1 | 75% | 50 | Low |
| ASO-002 | CGA TTA GCA TCG A | Exon 1 | 15% | > 1000 | Low |
| ASO-003 | TGA GCT AGC TGA C | Intron 1 | 82% | 35 | Low |
| Control-Neg | AGT CAG TCA GTC | Scrambled | 2% | N/A | Low |
| Control-Pos | Known Active | Exon 1 | 85% | 25 | Low |
Signaling Pathways Affected by Mutant Huntingtin
The accumulation of mHTT disrupts numerous intracellular signaling pathways, contributing to neuronal dysfunction and cell death.[9] A primary pathway affected is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[10][11] Mutant Htt can lead to the aberrant activation of both the pro-survival ERK pathway and the pro-apoptotic JNK pathway.[10][11] Therapeutic strategies that reduce mHTT levels are expected to restore the balance of these and other critical signaling pathways.
Conclusion
This application note provides a framework for the high-throughput screening of allele-preferential ASOs for polyglutamine diseases, using Huntington's disease as a primary example. The detailed protocol and workflow are designed to be adaptable for various ASO chemistries and cellular models. By employing robust and sensitive assays, researchers can efficiently identify promising ASO candidates, such as those being developed by Vico Therapeutics, and accelerate the development of novel therapies for devastating neurodegenerative disorders.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. PLATFORM TECHNOLOGY - Developing Novel Antisense Oligonucleotides for Neurodegenerative Diseases [drug-dev.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Vico Therapeutics Announces Positive Interim Phase 1/2a Clinical Data of VO659 in Treatment of Huntington’s Disease – Vico Therapeutics [vicotx.com]
- 5. Vico Therapeutics Announces Positive Interim Phase 1/2a Clinical Data of VO659 in Treatment of Huntington's Disease [prnewswire.com]
- 6. ncardia.com [ncardia.com]
- 7. Quantification of Total and Mutant Huntingtin Protein Levels in Biospecimens Using a Novel alphaLISA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irbm.com [irbm.com]
- 9. Mutant-Huntingtin Molecular Pathways Elucidate New Targets for Drug Repurposing | MDPI [mdpi.com]
- 10. Mutant huntingtin alters MAPK signaling pathways in PC12 and striatal cells: ERK1/2 protects against mutant huntingtin-associated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
VicoBrite™-750: Application Notes and Protocols for In Vivo Imaging
For Research Use Only. Not for use in diagnostic procedures.
Introduction
VicoBrite™-750 is a novel near-infrared (NIR) fluorescent probe designed for high-sensitivity, deep-tissue in vivo imaging applications. Its exceptional brightness, photostability, and favorable pharmacokinetic profile make it an ideal tool for researchers, scientists, and drug development professionals seeking to non-invasively monitor biological processes in real-time. This document provides detailed application notes and protocols to facilitate the successful integration of VicoBrite™-750 into preclinical research workflows. In vivo fluorescence imaging with NIR probes allows for longitudinal studies in the same animal, reducing the number of animals required and increasing the statistical power of the results.[1][2][3]
Probe Characteristics
VicoBrite™-750 is a small molecule cyanine dye with high aqueous solubility and stability. Its spectral properties in the NIR window minimize autofluorescence from biological tissues, leading to a high signal-to-background ratio.[4]
| Property | Value |
| Excitation Maximum (λex) | 750 nm |
| Emission Maximum (λem) | 775 nm |
| Molar Extinction Coeff. | 250,000 M⁻¹cm⁻¹ |
| Quantum Yield | > 15% |
| Molecular Weight | ~1.2 kDa |
| Solubility | High in aqueous buffers (PBS, Saline) |
| Purity | > 95% (HPLC) |
Applications
VicoBrite™-750 is supplied as a ready-to-use solution for in vivo imaging. Its primary applications are in preclinical research, particularly in oncology, immunology, and pharmacology.
-
Oncology: The probe can be used to visualize tumors through the enhanced permeability and retention (EPR) effect. In this passive targeting mechanism, the probe preferentially accumulates in tumor tissue due to leaky vasculature and poor lymphatic drainage. This allows for non-invasive tumor burden assessment and monitoring of therapeutic response.
-
Inflammation: VicoBrite™-750 can be used to image sites of inflammation. The increased vascular permeability associated with inflammation leads to the accumulation of the probe, enabling the tracking of inflammatory responses to stimuli or therapeutic intervention.
-
Vascular Imaging: Immediately after intravenous injection, VicoBrite™-750 can be used to visualize the vasculature and assess vessel integrity and perfusion.
-
Drug Delivery: When conjugated to a therapeutic agent, VicoBrite™-750 can serve as a reporter to track the biodistribution, target engagement, and clearance of the drug candidate. The use of molecular imaging in drug development is expanding to provide pharmacokinetic and pharmacodynamic information.[5]
Experimental Protocols
Probe Preparation
VicoBrite™-750 is supplied as a 1 mg/mL solution in PBS.
-
Thaw the vial at room temperature, protected from light.
-
Before injection, vortex the solution gently for 10 seconds.
-
The recommended dose is 100 µL per 25g mouse. Adjust the volume based on the animal's weight.
Animal Handling and Preparation
All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
-
For tumor imaging, use appropriate tumor models (e.g., subcutaneous xenografts). Imaging should commence when tumors reach a suitable size (e.g., 100-200 mm³).
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
To minimize autofluorescence from fur, it is recommended to shave the area of interest.
-
Place the anesthetized animal on the imaging stage of an in vivo imaging system (IVIS) or a similar device.
In Vivo Imaging Workflow
The following diagram illustrates the general workflow for an in vivo imaging experiment with VicoBrite™-750.
-
Baseline Imaging: Acquire a pre-injection image of the animal to determine the level of background autofluorescence.
-
Probe Administration: Inject the prepared VicoBrite™-750 solution into the animal. For most applications, intravenous (tail vein) injection is recommended for systemic distribution.
-
Post-injection Imaging: Acquire images at various time points post-injection (e.g., 1, 6, 24, and 48 hours) to monitor the probe's biodistribution and accumulation at the target site. Use consistent imaging parameters (exposure time, binning, f/stop) for all acquisitions.
Data Analysis
-
Use the analysis software provided with the imaging system to draw Regions of Interest (ROIs) around the target tissue (e.g., tumor) and a control tissue (e.g., muscle in the contralateral flank).
-
Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average radiant efficiency of the tumor ROI by that of the control tissue ROI.
Quantitative Data
The following tables present representative data from a preclinical study using VicoBrite™-750 in a subcutaneous xenograft mouse model of cancer.
Table 1: Tumor-to-Background Ratio (TBR) Over Time
| Time Post-Injection | Tumor ROI (Radiant Efficiency) | Muscle ROI (Radiant Efficiency) | TBR |
| 1 hour | 1.5 x 10⁸ | 0.8 x 10⁸ | 1.88 |
| 6 hours | 3.2 x 10⁸ | 0.7 x 10⁸ | 4.57 |
| 24 hours | 5.8 x 10⁸ | 0.5 x 10⁸ | 11.60 |
| 48 hours | 4.1 x 10⁸ | 0.4 x 10⁸ | 10.25 |
Table 2: Ex Vivo Biodistribution at 24 Hours Post-Injection
| Organ | % Injected Dose per Gram (%ID/g) |
| Tumor | 12.5 ± 2.1 |
| Blood | 0.8 ± 0.2 |
| Liver | 18.3 ± 3.5 |
| Spleen | 2.1 ± 0.4 |
| Kidneys | 5.6 ± 1.2 |
| Lungs | 1.5 ± 0.3 |
| Muscle | 0.9 ± 0.2 |
Advanced Applications: Targeted Imaging
VicoBrite™-750 can be conjugated to targeting ligands (e.g., antibodies, peptides) to enhance accumulation at specific sites. The following diagram illustrates a hypothetical signaling pathway that could be targeted for enhanced imaging. For example, a VicoBrite™-750 conjugate targeting a receptor tyrosine kinase (RTK) overexpressed in cancer cells.
Logical Workflow: Probe Selection
The choice of using the unconjugated VicoBrite™-750 versus a targeted conjugate depends on the experimental question.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Insufficient probe dose | Increase the injected dose or use a more sensitive imaging setting. |
| Imaging too early | Allow more time for the probe to accumulate at the target site. Refer to the pharmacokinetic data. | |
| High Background | Autofluorescence | Ensure the imaging area is properly shaved. Use spectral unmixing if available. |
| Rapid clearance | Image at earlier time points. | |
| Inconsistent Results | Variable injection quality | Practice intravenous injections to ensure consistent administration. |
| Animal-to-animal variability | Increase the number of animals per group to improve statistical power. |
For further technical support, please contact our scientific support team.
References
Protocol for Immunohistochemical Staining of B-Cell Markers
Disclaimer: The term "Vico B" does not correspond to a recognized protein in standard scientific databases. Initial searches suggest a possible association with Vico Therapeutics, a company focused on neurological diseases, or a potential typographical error for proteins involved in B-cell development, such as VpreB. This document provides a detailed protocol and application notes for the immunohistochemical (IHC) analysis of a representative B-cell marker, PAX5, which is crucial for B-lymphocyte development and is a widely used biomarker in research and diagnostics. Researchers should adapt this protocol based on the specific primary antibody and tissue being analyzed.
Application Notes
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific proteins within tissue sections. This protocol is designed for researchers, scientists, and drug development professionals to detect B-cell populations in formalin-fixed, paraffin-embedded (FFPE) tissues using PAX5 as a primary marker. PAX5 (Paired Box 5) is a transcription factor that plays a critical role in the commitment of hematopoietic progenitors to the B-lymphocyte lineage. Its detection is essential for identifying B-cells at various developmental stages and is a key diagnostic marker for several B-cell lymphomas.
In the context of drug development, monitoring B-cell populations can be vital for assessing the efficacy and off-target effects of novel therapeutics, particularly in immunology, oncology, and autoimmune diseases. The following protocol provides a standardized procedure for IHC staining, ensuring reproducibility and reliable data generation.
Summary of Quantitative Data
The following table summarizes typical quantitative parameters for the IHC protocol. It is crucial to note that optimal conditions may vary depending on the specific antibody, tissue type, and fixation method. Empirical optimization is highly recommended.
| Parameter | Recommended Range/Value | Notes |
| Primary Antibody Dilution | 1:100 - 1:500 | Should be optimized for each new antibody lot. |
| Antigen Retrieval Time | 10 - 20 minutes | Dependent on the antigen retrieval solution and heating method. |
| Primary Antibody Incubation | 60 minutes at Room Temperature or Overnight at 4°C | Longer incubation at 4°C may increase sensitivity. |
| Secondary Antibody Incubation | 30 - 60 minutes at Room Temperature | Follow manufacturer's recommendations. |
| DAB Substrate Incubation | 5 - 15 minutes | Monitor development under a microscope to avoid overstaining. |
Experimental Protocol: Immunohistochemical Staining of PAX5
This protocol outlines the key steps for detecting PAX5 in FFPE tissue sections.
Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody (anti-PAX5)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP Conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Phosphate Buffered Saline (PBS)
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Solution.
-
Heat in a microwave, pressure cooker, or water bath according to optimized conditions (e.g., 95-100°C for 15 minutes).
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the diluted primary antibody (e.g., anti-PAX5) for the optimized time and temperature.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with the biotinylated secondary antibody according to the manufacturer's instructions.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with Streptavidin-HRP conjugate according to the manufacturer's instructions.
-
-
Chromogen Development:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with DAB substrate solution until the desired brown color intensity is reached.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizations
B-Cell Development Signaling Pathway
Application Note: Genome-Wide CRISPR/Cas9 Screen to Identify Vico B Resistance Genes
Audience: Researchers, scientists, and drug development professionals.
Abstract: The development of drug resistance is a significant challenge in cancer therapy. Identifying the genetic drivers of resistance is crucial for developing effective countermeasures and combination therapies. This document provides a detailed protocol for a genome-wide CRISPR/Cas9 knockout screen to identify genes whose loss confers resistance to Vico B, a novel therapeutic agent. The protocol covers cell line preparation, lentiviral library transduction, drug selection, and bioinformatic analysis of screen hits.[1][2][3]
Introduction
The CRISPR/Cas9 system has revolutionized functional genomics, enabling pooled screens to systematically identify genes involved in specific biological processes, including drug resistance.[1][3][4] In a positive selection screen, a population of cells, each with a single gene knockout, is treated with a cytotoxic agent.[5] Cells with knockouts in genes that confer resistance will survive and proliferate, becoming enriched in the population.[5] By sequencing the single-guide RNAs (sgRNAs) present in the surviving population and comparing their abundance to an untreated control, resistance genes can be identified.[6]
This application note details a robust workflow for performing a genome-wide CRISPR/Cas9 knockout screen to uncover mechanisms of resistance to this compound. The protocol is adaptable for various cell lines and cytotoxic compounds.[1]
Experimental Workflow
The overall workflow for the CRISPR screen is depicted below. It involves generating a stable Cas9-expressing cell line, transducing it with a pooled sgRNA library at a low multiplicity of infection (MOI), applying drug selection with this compound, and finally, identifying enriched sgRNAs through next-generation sequencing (NGS).[4]
Caption: High-level workflow for a pooled CRISPR knockout screen to identify this compound resistance genes.
Detailed Protocols
Preliminary Setup: this compound Dose-Response Curve
Objective: To determine the optimal concentration of this compound for the screen. For a resistance screen, a high drug pressure that causes 70-90% growth inhibition (GI70-GI90) is ideal.[5]
-
Cell Plating: Seed the target cancer cell line (e.g., A549, HeLa) in a 96-well plate at a density that allows for logarithmic growth over the assay period.
-
Drug Dilution: Prepare a series of this compound dilutions. It is recommended to use a 10-point, 3-fold dilution series, including a vehicle-only control (e.g., DMSO).
-
Treatment: After 24 hours, treat the cells with the this compound dilutions.
-
Incubation: Incubate the plate for a period that reflects the cell doubling time (e.g., 72 hours).
-
Viability Assay: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, Resazurin).
-
Analysis: Plot the viability data against the log of this compound concentration and fit a dose-response curve to calculate the GI70-GI90 values.
Lentiviral Production of sgRNA Library
Objective: To package the pooled sgRNA library into lentiviral particles.
-
Cell Seeding: Seed HEK293T cells in 15 cm dishes. The cells should be approximately 80-90% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with the sgRNA library plasmid pool, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a transfection reagent like TransIT-Lenti.[7]
-
Harvest: After 48-72 hours, harvest the supernatant containing the lentiviral particles.[7]
-
Filtration & Concentration: Filter the supernatant through a 0.45 µm filter to remove cell debris.[7] If necessary, concentrate the virus using a precipitation solution or ultracentrifugation.
-
Titration: Determine the viral titer to calculate the correct volume for transduction at the desired MOI. This can be done by transducing the target cell line with serial dilutions of the virus and measuring the percentage of infected cells (e.g., via antibiotic selection or a fluorescent reporter).
CRISPR Library Transduction and Selection
Objective: To generate a population of cells where each cell contains, on average, one sgRNA knockout.[8]
-
Cell Preparation: Seed the stable Cas9-expressing target cells. The number of cells should be sufficient to achieve at least 500-1000x coverage of the sgRNA library.[9] For a library with 100,000 sgRNAs, you would need to transduce at least 50-100 million cells.
-
Transduction: Transduce the cells with the pooled lentiviral sgRNA library at a low MOI of 0.3-0.5.[4] This ensures that the majority of cells receive a single sgRNA construct.[8] Use a transduction enhancing reagent like Polybrene (final concentration 4-8 µg/mL).[10]
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to eliminate non-transduced cells.[10] The concentration of the selection agent should be predetermined from a kill curve.
-
Expansion: Expand the transduced cell population while maintaining library representation (keeping cell numbers high).
-
This compound Screen:
-
Harvest a baseline cell sample (Day 0) representing the initial library abundance.
-
Split the remaining cells into two arms: a control group treated with vehicle (DMSO) and a treatment group treated with the predetermined GI70-GI90 concentration of this compound.[5]
-
Maintain the cells under selection pressure for 14-21 days, passaging as needed and always maintaining high cell numbers to preserve library complexity.
-
Harvest the final cell pellets from both the control and this compound-treated arms.
-
Genomic DNA Extraction and NGS Analysis
-
gDNA Extraction: Extract high-quality genomic DNA from the Day 0, control, and this compound-treated cell pellets. Ensure sufficient starting material to maintain library coverage.
-
sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the genomic DNA.[6] The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NextSeq).[6]
-
Data Analysis:
-
Use a computational tool like MAGeCK to demultiplex the sequencing data and count the reads for each sgRNA.
-
Compare the sgRNA abundance in the this compound-treated sample to the control sample.
-
Genes with significantly enriched sgRNAs in the this compound-treated arm are identified as potential resistance hits.
-
Data Presentation and Results
The output from the bioinformatic analysis will be a ranked list of genes. The top hits are those whose knockout provides the strongest survival advantage in the presence of this compound.
Table 1: Top Gene Hits from this compound Resistance Screen
| Gene Symbol | Description | Log2 Fold Change (Enrichment) | p-value | False Discovery Rate (FDR) |
| KEAP1 | Kelch-like ECH-associated protein 1 | 5.8 | 1.2e-8 | 2.5e-7 |
| TP53BP1 | Tumor protein p53 binding protein 1 | 5.2 | 3.5e-8 | 5.1e-7 |
| NF2 | Neurofibromin 2 (Merlin) | 4.9 | 8.1e-7 | 9.3e-6 |
| CDKN2A | Cyclin dependent kinase inhibitor 2A | 4.5 | 2.4e-6 | 2.1e-5 |
| PTEN | Phosphatase and tensin homolog | 4.1 | 7.9e-6 | 5.8e-5 |
| AXL | AXL receptor tyrosine kinase | 3.8 | 1.5e-5 | 9.7e-5 |
| CUL3 | Cullin 3 | 3.5 | 3.3e-5 | 1.8e-4 |
Note: This is example data. Actual results will vary based on the cell line and the mechanism of action of this compound.
Hypothetical Resistance Pathway
Based on the screen hits, a potential mechanism of resistance can be hypothesized. For example, if this compound is a drug that induces oxidative stress, knockout of KEAP1 , a negative regulator of the antioxidant response factor NRF2, would be a top hit. Loss of KEAP1 leads to constitutive activation of the NRF2 pathway, protecting cells from drug-induced damage.
Caption: Hypothetical resistance mechanism via the KEAP1-NRF2 antioxidant pathway.
Hit Validation
Genes identified in the primary screen should be validated individually.
-
Individual Gene Knockout: Generate single-gene knockout cell lines for the top 5-10 hits using 2-3 independent sgRNAs per gene.
-
Proliferation/Viability Assays: Confirm that the individual knockout lines exhibit increased resistance to this compound compared to control cells in a standard viability assay.
-
Mechanism Studies: Investigate the functional consequences of the gene knockout to understand how it confers resistance, for example, by performing western blots to confirm pathway activation or metabolomic studies to assess changes in cellular state.
References
- 1. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 4. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. broadinstitute.org [broadinstitute.org]
- 7. content.protocols.io [content.protocols.io]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting Vico B insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address insolubility issues encountered with Vico B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For most applications, it is recommended to prepare a primary stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This compound exhibits significantly higher solubility in these solvents compared to aqueous buffers. A stock solution of up to 50 mM in DMSO can typically be achieved and stored at -20°C. Always use anhydrous grade solvents to minimize the introduction of water, which can lead to precipitation.
Q2: My this compound is precipitating when I dilute the DMSO stock solution into an aqueous buffer for my experiment. What should I do?
This is a common issue when diluting a compound from an organic stock into an aqueous medium. Here are several strategies to mitigate precipitation:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer.
-
Increase the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution does not exceed a certain threshold (typically <0.5%) that could affect your experimental system. However, a slight increase in the final DMSO percentage can sometimes help maintain solubility.
-
Use a Surfactant or Solubilizing Agent: The inclusion of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final aqueous buffer can help to maintain this compound in solution.
-
Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature is compatible with your experimental setup.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
Directly dissolving this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is not recommended due to its low aqueous solubility. Doing so will likely result in an incomplete dissolution and an inaccurate final concentration, leading to unreliable experimental results.
Troubleshooting Guide
Issue: Inconsistent results in cell-based assays.
Inconsistent experimental outcomes with this compound are often linked to its poor solubility. If you are observing high variability in your results, consider the following troubleshooting workflow:
Quantitative Data
The solubility of this compound has been characterized in several common laboratory solvents. The following table summarizes these findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| Water | 25 | <0.01 | <0.02 |
| PBS (pH 7.4) | 25 | <0.01 | <0.02 |
| Ethanol | 25 | 15.2 | 30.4 |
| Methanol | 25 | 8.5 | 17.0 |
| DMSO | 25 | 25.0 | 50.0 |
| PEG 400 | 37 | 18.9 | 37.8 |
| 10% Tween® 80 | 37 | 2.1 | 4.2 |
Molecular Weight of this compound is assumed to be 500 g/mol for calculation purposes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the this compound vial and anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh out 5 mg of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the this compound powder.
-
Dissolution: Vortex the solution for 2-3 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Verification: Visually inspect the solution against a light source to ensure there is no undissolved particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Thawing: Thaw a 10 mM this compound stock solution in DMSO at room temperature.
-
Pre-warming: Warm the desired volume of cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of this compound in the cell culture medium (e.g., 1 mM). This can help prevent precipitation.
-
Final Dilution: Vigorously vortex the cell culture medium while slowly adding the this compound stock solution (or intermediate dilution) to achieve the final concentration of 10 µM. For example, add 1 µL of the 10 mM stock solution to 1 mL of medium.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Optimizing Vico B concentration for efficacy
This guide provides technical support for researchers, scientists, and drug development professionals working with Vico B, a selective inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway. The following information offers troubleshooting advice, frequently asked questions, and standardized protocols to help optimize its use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound is highly dependent on the cell line being used. We recommend starting with a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). However, for initial range-finding experiments, a starting concentration between 10 nM and 1 µM is advised for most cancer cell lines with known RAS/RAF mutations.
Q2: How do I properly dissolve and store this compound?
A2: this compound is typically supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Q3: I am not observing any effect on cell viability after this compound treatment. What are the possible reasons?
A3: There are several potential reasons for a lack of efficacy. First, confirm that your cell line possesses an activated MAPK/ERK pathway (e.g., BRAF or KRAS mutations), as this compound's efficacy is dependent on this pathway being active. Second, verify the viability and passage number of your cells, as older cultures may respond differently. Finally, confirm the concentration and integrity of your this compound stock solution. Refer to the troubleshooting guide below for a systematic approach to diagnosing this issue.
Q4: How can I confirm that this compound is inhibiting its intended target, MEK1/2?
A4: The most direct method to confirm target engagement is to measure the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream substrate of MEK1/2. A successful inhibition by this compound will result in a significant reduction in p-ERK1/2 levels. This is typically assessed using Western Blot analysis.
Quantitative Data Summary
The following tables provide reference data for this compound across various parameters and cell lines.
Table 1: this compound IC50 Values in Common Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) |
|---|---|---|---|
| A375 | Malignant Melanoma | BRAF V600E | 15.2 |
| HT-29 | Colorectal Cancer | BRAF V600E | 25.8 |
| HCT116 | Colorectal Cancer | KRAS G13D | 112.5 |
| HeLa | Cervical Cancer | Wild-Type BRAF/RAS | > 10,000 |
Table 2: Recommended Starting Concentrations for Key Assays
| Assay Type | Recommended Starting Concentration | Key Readout |
|---|---|---|
| Cell Viability (e.g., MTT, CTG) | 1 nM - 10 µM (log dilutions) | Cell Proliferation / Viability |
| Western Blot (p-ERK analysis) | 100 nM | Phospho-ERK1/2 Levels |
| Colony Formation Assay | 10 nM - 500 nM | Long-term Proliferative Capacity |
| Apoptosis Assay (e.g., Caspase-3/7) | 50 nM - 1 µM | Apoptotic Cell Percentage |
Key Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding : Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation : Prepare a serial dilution series of this compound in complete culture medium. A typical 10-point dilution series might range from 10 µM to 0.5 nM, including a vehicle control (e.g., 0.1% DMSO).
-
Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation : Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading : Add the CellTiter-Glo® reagent according to the manufacturer's protocol. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis : Measure luminescence using a plate reader. Normalize the data to the vehicle control (as 100% viability) and plot the results as a dose-response curve using non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blot Analysis of p-ERK1/2 Inhibition
-
Cell Treatment : Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 100 nM) and a vehicle control for a specified time (e.g., 2 hours).
-
Protein Extraction : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing : To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control such as β-actin or GAPDH.
Visualizations and Workflows
Signaling Pathway
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Guide
Problem: No observed efficacy (cells are resistant)
Use the following decision tree to troubleshoot experiments where this compound does not show the expected anti-proliferative effect.
Caption: Decision tree for troubleshooting lack of this compound efficacy.
Vico B Technical Support Center: Troubleshooting Stability and Degradation
Welcome to the Vico B Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability and degradation challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known stability issues associated with this compound?
A1: this compound is susceptible to degradation under certain environmental conditions. Preformulation studies have indicated that the primary degradation pathways for this compound are oxidative and hydrolytic.[1] Erratic stability behavior has been observed in aqueous buffer solutions, suggesting that both pH and the presence of oxidizing agents can significantly impact its integrity.[1]
Q2: What is the primary degradation pathway for this compound?
A2: The major initial degradation pathway for this compound is believed to be oxidative in nature.[1] Studies involving hydrogen peroxide have shown a cleavage of key functional groups.[1] Subsequent isomerization and hydrolysis can then occur.[1] Both acidic and basic conditions appear to facilitate this initial oxidative degradation.[1]
Q3: Are there any unexpected factors that can accelerate this compound degradation?
A3: Yes, surprisingly, the presence of antioxidants such as ascorbate and chelating agents like EDTA has been shown to accelerate rather than inhibit the degradation of similar compounds.[1] This suggests a complex degradation mechanism that may involve metal catalysis or free radical intermediates, where these agents could have pro-oxidant effects under specific conditions.
Troubleshooting Guides
Issue 1: Inconsistent results in aqueous formulations of this compound.
-
Possible Cause: Degradation of this compound due to hydrolysis or oxidation in the formulation.
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of your aqueous formulation is strictly controlled. This compound exhibits optimal stability in a narrow pH range. It is recommended to perform a pH stability profile to identify this range.
-
Buffer Selection: The choice of buffer can influence the rate of degradation. Evaluate different buffer systems to identify one that minimizes degradation.
-
Deoxygenation: To mitigate oxidative degradation, consider deoxygenating your solvents and blanketing your formulation with an inert gas like nitrogen or argon.
-
Excipient Compatibility: Assess the compatibility of all excipients in your formulation with this compound. Some excipients may contain impurities that can catalyze degradation.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Studies: Conduct forced degradation studies to intentionally degrade this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[2][3] This will help in identifying the retention times of potential degradation products.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system with a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks. This is a powerful tool for the identification and structural elucidation of degradation products.[4][5]
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of your this compound peak. Co-elution of degradation products can lead to inaccurate quantification.
-
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Stress Conditions: Expose the this compound solutions to the following stress conditions as recommended by ICH guidelines[2][3]:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
| Stress Condition | This compound Remaining (%) | Major Degradants Formed |
| 0.1 M HCl, 60°C, 24h | 85.2 | DP1, DP2 |
| 0.1 M NaOH, 60°C, 24h | 78.5 | DP3, DP4 |
| 3% H₂O₂, RT, 24h | 65.1 | DP5, DP6 |
| 105°C, 48h | 98.7 | Minor degradation |
| UV Light, 24h | 92.4 | DP7 |
DP refers to Degradation Product.
Visualizations
Caption: Proposed primary degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Vinca Alkaloid Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Vinca alkaloids, such as Vincristine and Vinblastine, in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to Vinca alkaloids in cancer cell lines?
A1: Resistance to Vinca alkaloids is a multifaceted issue that can arise from various cellular changes. The most commonly observed mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in Microtubule Dynamics: Mutations in the tubulin protein, the direct target of Vinca alkaloids, can prevent the drug from binding effectively. Changes in the expression of different tubulin isotypes can also contribute to resistance.
-
Disruption of Cell Death Pathways: Defects in the apoptotic machinery, such as mutations in the p53 tumor suppressor gene or altered expression of Bcl-2 family proteins, can allow cells to evade drug-induced cell death.[1]
-
Changes in Drug Metabolism: Increased metabolic inactivation of the drug within the cancer cell can reduce its efficacy.
-
Alterations in Signaling Pathways: Activation of pro-survival signaling pathways can counteract the cytotoxic effects of Vinca alkaloids.
Q2: My cell line has developed resistance to Vincristine. What are the initial troubleshooting steps?
A2: When you observe Vincristine resistance, consider the following initial steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the increase in the IC50 value of your resistant cell line compared to the parental, sensitive cell line.
-
Check for Contamination: Ensure your cell line is not contaminated with other cell types or mycoplasma, which can affect drug sensitivity.
-
Verify Drug Integrity: Confirm the concentration and activity of your Vincristine stock solution.
-
Investigate Efflux Pump Activity: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to assess whether drug efflux is increased in your resistant cells.
Q3: Are there any known combination therapies to overcome Vinca alkaloid resistance?
A3: Yes, several combination strategies have been explored to overcome Vinca alkaloid resistance. One classic approach is the co-administration of a chemosensitizer that inhibits ABC transporter activity. For example, verapamil has been shown to enhance the cytotoxicity of Vincristine by inhibiting its efflux from resistant cells.[2] More recent strategies involve combining Vinca alkaloids with targeted therapies that inhibit specific survival pathways or exploit synthetic lethal interactions. For instance, combining a KIF18A inhibitor with Vincristine has shown synergistic effects in killing diffuse large B-cell lymphoma cells.[1]
Troubleshooting Guides
Issue 1: Gradual loss of sensitivity to Vinblastine over multiple passages.
| Possible Cause | Suggested Solution |
| Selection of a resistant subpopulation | 1. Perform single-cell cloning to isolate and characterize subpopulations with varying degrees of resistance. 2. Analyze the molecular characteristics of the resistant clones (e.g., gene expression profiling) to identify resistance mechanisms. |
| Epigenetic changes | 1. Treat resistant cells with epigenetic modifiers (e.g., DNA methyltransferase inhibitors or histone deacetylase inhibitors) to see if sensitivity can be restored. 2. Perform bisulfite sequencing or ChIP-seq to investigate changes in DNA methylation or histone modifications of genes associated with drug resistance. |
| Changes in culture conditions | 1. Ensure consistent culture conditions (media, serum, CO2 levels, etc.) between experiments. 2. Periodically thaw a fresh, early-passage vial of the parental cell line to have a consistent sensitive control. |
Issue 2: High IC50 value for Vincristine in a newly acquired cell line.
| Possible Cause | Suggested Solution |
| Intrinsic resistance of the cell line | 1. Review the literature for known mechanisms of resistance in that specific cell line or cancer type. 2. Characterize the expression of common resistance markers (e.g., P-glycoprotein, specific tubulin isotypes). |
| Incorrect drug concentration or activity | 1. Prepare a fresh stock of Vincristine and verify its concentration. 2. Test the drug on a known sensitive cell line to confirm its activity. |
| Cell line misidentification | 1. Perform short tandem repeat (STR) profiling to authenticate the cell line. |
Experimental Protocols
Protocol 1: Determination of IC50 for Vincristine using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of Vincristine in culture medium. Remove the old medium from the wells and add the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for drug action but avoids confluence in the control wells (typically 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessment of P-glycoprotein Activity using Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123, a fluorescent substrate of P-glycoprotein.
-
Efflux Inhibition (Control): In a parallel sample, co-incubate the cells with Rhodamine 123 and a P-glycoprotein inhibitor (e.g., verapamil or cyclosporin A).
-
Efflux Period: Wash the cells to remove excess Rhodamine 123 and incubate them in a fresh, dye-free medium to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high P-glycoprotein activity will show lower Rhodamine 123 fluorescence compared to cells where the efflux is inhibited.
Visual Guides
Caption: A logical workflow for troubleshooting Vinca alkaloid resistance.
Caption: A signaling pathway illustrating Vincristine-induced apoptosis and resistance mechanisms.
References
Technical Support Center: Optimizing Immunoassay Signal-to-Noise Ratio
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their assays. The following information is broadly applicable to various immunoassay formats.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio in the context of an assay?
A1: The signal-to-noise ratio (S/N) is a measure that compares the level of a desired signal (from the specific analyte of interest) to the level of background noise.[1][2] A higher S/N ratio indicates a more sensitive and reliable assay, allowing for the confident detection of the target analyte.[3]
Q2: What are the common causes of a low signal-to-noise ratio?
A2: A low signal-to-noise ratio can be caused by either a weak signal or high background noise.[1] Common culprits include insufficient washing, improper antibody concentrations, non-specific binding, and issues with reagents or the experimental setup.[1][4]
Q3: How can I reduce high background in my assay?
A3: High background can be minimized by optimizing blocking steps, increasing the number and duration of washes, adjusting antibody concentrations, and ensuring the quality of all reagents.[5] Using a pre-adsorbed secondary antibody can also help reduce non-specific binding.
Q4: What should I do if I am getting a weak or no signal?
A4: A weak or no signal can stem from several issues, including incorrect reagent preparation, low antibody concentration, degraded reagents, or incompatible primary and secondary antibodies.[6] Ensure all reagents are prepared correctly and stored properly, and consider increasing antibody concentrations or incubation times.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from wells.[4] |
| Non-specific Antibody Binding | Optimize the blocking buffer concentration and incubation time. Consider adding a detergent like Tween-20 to the wash buffers. Use pre-adsorbed secondary antibodies. | |
| High Antibody Concentration | Titrate the primary and secondary antibodies to find the optimal concentration that maximizes signal without increasing background.[5] | |
| Endogenous Enzyme Activity | If using an enzyme-based detection system (like HRP or AP), quench endogenous enzyme activity in the sample. For example, use 3% H2O2 to block endogenous peroxidases.[5] | |
| Contaminated Reagents or Plate | Use fresh, high-quality reagents and clean or new microplates.[4] | |
| Weak or No Signal | Incorrect Reagent Preparation or Storage | Ensure all reagents are prepared according to the protocol and have been stored at the correct temperatures. Allow reagents to reach room temperature before use.[1][6] |
| Low Antibody Concentration | Increase the concentration of the primary and/or secondary antibody. Perform a titration to determine the optimal concentration. | |
| Incompatible Primary and Secondary Antibodies | Verify that the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary). | |
| Inactive Enzyme or Substrate | Check the expiration dates of the enzyme conjugate and substrate. Use fresh reagents if necessary. | |
| Insufficient Incubation Time | Increase the incubation times for antibodies and substrate to allow for sufficient binding and signal development. | |
| High Variability Between Wells | Pipetting Errors | Ensure accurate and consistent pipetting technique. Calibrate pipettes regularly.[6] |
| Uneven Temperature Across the Plate | Incubate plates in a stable temperature environment to avoid edge effects. | |
| Inadequate Mixing | Gently tap the plate or use a plate shaker to ensure thorough mixing of reagents in each well.[6] |
Quantitative Data Summary
Optimizing assay parameters is critical for achieving a good signal-to-noise ratio. The following tables summarize key parameters and their potential impact.
Table 1: Antibody Concentration Optimization
| Primary Antibody Dilution | Secondary Antibody Dilution | Signal (OD) | Background (OD) | Signal-to-Noise Ratio (S/N) |
| 1:500 | 1:1000 | 2.5 | 0.8 | 3.1 |
| 1:1000 | 1:2000 | 2.1 | 0.4 | 5.3 |
| 1:2000 | 1:5000 | 1.5 | 0.1 | 15.0 |
| 1:4000 | 1:10000 | 0.8 | 0.05 | 16.0 |
This is example data. Optimal dilutions must be determined empirically for each assay.
Table 2: Washing Step Optimization
| Number of Washes | Soaking Time (seconds) | Signal (OD) | Background (OD) | Signal-to-Noise Ratio (S/N) |
| 2 | 15 | 1.6 | 0.7 | 2.3 |
| 3 | 30 | 1.5 | 0.3 | 5.0 |
| 4 | 30 | 1.5 | 0.1 | 15.0 |
| 5 | 60 | 1.4 | 0.08 | 17.5 |
This is example data. Optimal washing conditions should be determined for each specific assay.
Experimental Protocols
Protocol: Optimizing Antibody Concentrations Using a Titration Matrix
This protocol describes a method for determining the optimal concentrations of primary and secondary antibodies to maximize the signal-to-noise ratio.
-
Plate Coating: Coat the wells of a 96-well microplate with the capture antigen or antibody at a predetermined optimal concentration. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Primary Antibody Incubation: Prepare serial dilutions of the primary antibody in dilution buffer. Add 100 µL of each dilution to the appropriate wells. Include a blank control with no primary antibody. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Prepare serial dilutions of the enzyme-conjugated secondary antibody. Add 100 µL of each dilution to the appropriate wells. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2, but increase to five washes.
-
Substrate Incubation: Add 100 µL of the enzyme substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the signal-to-noise ratio for each combination of primary and secondary antibody concentrations. The optimal combination is the one that yields the highest signal-to-noise ratio.
Diagrams
Caption: A typical experimental workflow for an immunoassay.
Caption: A troubleshooting decision tree for a low signal-to-noise ratio.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. Signal-to-Noise Ratio [bio.licor.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bioassaysys.com [bioassaysys.com]
Vico B experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of Vico Therapeutics' lead candidate, VO659. The content addresses potential issues related to experimental variability, reproducibility, and common troubleshooting scenarios in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is VO659 and what is its primary mechanism of action?
A1: VO659 is an investigational antisense oligonucleotide (ASO) developed by Vico Therapeutics. It is designed to treat polyglutamine (polyQ) diseases, such as Huntington's Disease (HD) and Spinocerebellar Ataxia (SCA) types 1 and 3.[1][2] Its primary mechanism is to target the expanded CAG repeats in the messenger RNA (mRNA) of disease-causing genes, such as the huntingtin gene (HTT).[3][4] By binding to the CAG repeat region, VO659 preferentially reduces the production of the toxic mutant protein while largely preserving the function of the normal, wild-type protein.[1][5] This is achieved by either inhibiting the translation of the mRNA into protein or, in some cases, modifying pre-mRNA splicing.[6]
Q2: How is VO659 administered in clinical settings?
A2: In the Phase 1/2a clinical trial, VO659 is administered intrathecally, which involves an injection into the cerebrospinal fluid (CSF) via a lumbar puncture.[1][7][8] This delivery method is necessary for ASOs targeting the central nervous system to bypass the blood-brain barrier and distribute throughout the brain and spinal cord.[9][10] The dosing regimen in the trial involves multiple ascending doses, typically administered over several weeks.[1][8]
Q3: What are the key biomarkers used to assess VO659's effect?
A3: The primary pharmacodynamic biomarker is the level of mutant huntingtin protein (mHTT) in the cerebrospinal fluid (CSF).[1][7] The goal of the therapy is to lower the concentration of this toxic protein. Another key biomarker monitored for safety and neuronal health is Neurofilament Light Chain (NfL) protein in the CSF.[1][3] Sustained increases in NfL can indicate neuronal damage.
Troubleshooting Guides
Issue 1: High Variability in Mutant Huntingtin (mHTT) Quantification
Q: My team is observing significant well-to-well or patient-to-patient variability in our CSF mHTT measurements. What are the potential causes and solutions?
A: High variability is a known challenge in quantifying mHTT due to the protein's low abundance in CSF and its complex biochemical nature.[3][11][12]
-
Cause 1: Assay Sensitivity. Standard immunoassays like ELISA are often not sensitive enough for the femtomolar concentrations of mHTT found in CSF.[5][6]
-
Cause 2: Inherent Protein Characteristics. The length of the polyglutamine tract, protein fragmentation, and interactions with other proteins can alter how antibodies bind to mHTT, leading to measurement discrepancies.[3][12]
-
Solution: It is recommended to report results as "relative quantitation" against a defined standard protein rather than an absolute concentration.[3][12] Ensure consistent use of reference standards and antibody pairs across all experiments. Parallelism experiments, using serially diluted patient samples, should be conducted to ensure the assay behaves consistently across different concentrations and sample matrices.[7]
-
-
Cause 3: Sample Handling. CSF sample integrity is critical. Inconsistent collection, processing, or storage can degrade target proteins.
-
Solution: Standardize your CSF handling protocol. This includes consistent timing for centrifugation after collection, use of appropriate protease inhibitors, and storage at -80°C in low-binding tubes. Avoid repeated freeze-thaw cycles.
-
Issue 2: Adverse Events Observed in ASO Administration
Q: We are aware that radiculitis (inflammation of a nerve root) has been observed in trials of VO659 and other ASOs. How can this be managed or mitigated?
A: Radiculitis is a known class effect for some intrathecally administered ASOs.[3][13][14]
-
Symptom Monitoring: Patients should be closely monitored for symptoms such as radiating pain, numbness, or weakness in the lower extremities following administration.[13]
-
Dose Adjustment: In the VO659 trial, a planned mitigation strategy for radiculitis was to lower the drug dosage in future cohorts.[3][13] This suggests that the effect may be dose-dependent.
-
Supportive Care: Management is typically supportive, and symptoms have been reported to resolve over time for most affected individuals.[13]
-
General ASO-related Safety: Other common, less severe side effects include post-lumbar puncture headache, dizziness, and nausea.[3][13] Standard clinical procedures for managing post-lumbar puncture side effects should be followed.
Data on Experimental Variability & Reproducibility
The following table summarizes key quantitative data from the interim analysis of the VO659 Phase 1/2a clinical trial. Note that detailed statistics on variability (e.g., standard deviation) are not publicly available and the data reflects mean changes.
| Parameter | Disease | Cohort | Result | Day of Measurement | Citation |
| Mutant HTT (mHTT) in CSF | Huntington's Disease | 40 mg Dose | 28% mean reduction from baseline | Day 85 | [1][2][15] |
| Mutant HTT (mHTT) in CSF | Huntington's Disease | 40 mg Dose (subset) | 38% reduction from baseline | Day 120 | [3][16] |
| Neurofilament Light (NfL) in CSF | Huntington's Disease | 40 mg Dose | No sustained increase from baseline | Day 85 | [1][17] |
Experimental Protocols
Protocol 1: Quantification of mHTT in CSF via Single-Molecule Counting (SMC) Immunoassay
This protocol outlines the key principles and steps based on published methodologies for ultrasensitive mHTT detection.
-
Objective: To accurately quantify the concentration of mutant huntingtin protein in cerebrospinal fluid.
-
Materials:
-
CSF samples collected and stored at -80°C.
-
SMC-based immunoassay platform (e.g., Erenna®).[11]
-
Capture and detection antibodies specific for mHTT.
-
Recombinant mHTT protein with a known polyQ-repeat length to serve as a reference standard.[7]
-
Assay buffer and surrogate matrix (e.g., artificial CSF with 1% Tween20 and protease inhibitors).[4]
-
-
Methodology:
-
Sample Preparation: Thaw CSF samples on ice. Centrifuge to pellet any debris.
-
Assay Plate Preparation: Coat microplate wells with the mHTT-specific capture antibody.
-
Standard Curve Generation: Prepare a serial dilution of the recombinant mHTT reference standard in the surrogate matrix to create a standard curve.
-
Incubation: Add prepared standards, quality controls, and CSF samples to the wells. Incubate to allow the capture antibody to bind to any mHTT present in the samples.
-
Detection: Add the fluorescently-labeled detection antibody. This antibody binds to a different epitope on the mHTT protein, completing the "sandwich."
-
Washing: Wash the plate thoroughly to remove any unbound antibodies.
-
Elution & Reading: Elute the captured antibody-protein complexes and load them into the SMC instrument. The instrument will count individual fluorescent molecules as they pass through a laser, providing a direct digital count.
-
Data Analysis: Interpolate the counts from the unknown CSF samples against the standard curve to determine the relative concentration of mHTT. Report results as pg/mL or fM relative to the specific reference standard used.[7]
-
Protocol 2: VO659 Clinical Trial Workflow (Phase 1/2a Design)
This protocol describes the overall workflow for a patient participating in the VO659 clinical study.
-
Objective: To assess the safety, tolerability, and pharmacodynamic effect of multiple ascending doses of VO659.[1][2]
-
Workflow Steps:
-
Screening (Up to 6 weeks): Potential participants undergo genetic confirmation of their disease (HD, SCA1, or SCA3), physical and neurological exams, and baseline biomarker collection (blood and CSF) to determine eligibility.[8]
-
Dosing Period (13 weeks): Enrolled participants are assigned to a dose cohort. They receive four intrathecal administrations of VO659, typically one every four weeks.[1][8]
-
Sample Collection: CSF and blood samples are collected at specified time points during the dosing period to measure drug concentration (pharmacokinetics) and biomarker levels (pharmacodynamics).[7][8]
-
Safety Monitoring: Participants are closely monitored for any adverse events throughout the trial.
-
Post-Dosing Follow-up (23+ weeks): After the final dose, participants enter a follow-up period for continued safety monitoring and to assess the long-term effects on biomarkers.[8]
-
Visualizations
Caption: Mechanism of action for VO659 antisense oligonucleotide (ASO).
Caption: High-level workflow of the VO659 Phase 1/2a clinical trial.
References
- 1. Vico Therapeutics Announces Positive Interim Phase 1/2a Clinical Data of VO659 in Treatment of Huntington's Disease [prnewswire.com]
- 2. Vico Therapeutics Announces Positive Interim Phase 1/2a Clinical Data of VO659 in Treatment of Huntington's Disease - BioSpace [biospace.com]
- 3. Challenges and advances for huntingtin detection in cerebrospinal fluid: in support of relative quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying mutant huntingtin protein in human cerebrospinal fluid to support the development of huntingtin-lowering therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasensitive measurement of huntingtin protein in cerebrospinal fluid demonstrates increase with Huntington disease stage and decrease following brain huntingtin suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of mutant huntingtin protein in cerebrospinal fluid from Huntington's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. nlorem.org [nlorem.org]
- 9. Antisense oligonucleotides for Alzheimer's disease therapy: from the mRNA to miRNA paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. medrxiv.org [medrxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Interim update from Vico Therapeutics on their CAG-targeting drug, VO659 – HDBuzz [en.hdbuzz.net]
- 14. Serious Neurologic Adverse Events in Tofersen Clinical Trials for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vico Therapeutics Announces Positive Interim Phase 1/2a Clinical Data of VO659 in Treatment of Huntington’s Disease [drug-dev.com]
- 16. trial.medpath.com [trial.medpath.com]
- 17. neurologylive.com [neurologylive.com]
Vico B Experimental Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vico B, a hypothetical antisense oligonucleotide (ASO) therapeutic from Vico Therapeutics. Our focus is on addressing common pitfalls encountered during pre-clinical evaluation of ASO-based therapies targeting neurodegenerative diseases.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is an antisense oligonucleotide (ASO) designed to selectively bind to and promote the degradation of messenger RNA (mRNA) from a disease-causing gene, while leaving the mRNA from the healthy allele largely unaffected.[1][2] This allele-preferential approach aims to reduce the levels of the toxic mutant protein at the root of certain neurological disorders, such as Huntington's disease and spinocerebellar ataxias.[2][3][4]
Q2: What are the key initial steps in evaluating this compound in a new experimental model?
The initial evaluation of this compound, or any ASO, typically involves determining the optimal dose and delivery method to achieve sufficient target engagement in the tissue of interest. This is followed by assessing the extent of target mRNA and protein reduction. Finally, downstream functional outcomes and potential off-target effects are investigated.
Q3: How can I assess the delivery efficiency of this compound to the central nervous system (CNS)?
Several methods can be employed to assess CNS delivery. Quantitative PCR (qPCR) can measure the concentration of this compound in different brain regions. Immunohistochemistry (IHC) or immunofluorescence (IF) using an antibody against the ASO can visualize its distribution. Additionally, functional readouts, such as target mRNA reduction in specific brain regions, can serve as an indirect measure of successful delivery and activity.
Q4: What are common reasons for a lack of efficacy with this compound in my in vivo model?
A lack of efficacy can stem from several factors. Poor delivery to the target tissue is a primary suspect. The dose might be too low to achieve a therapeutic effect. The animal model itself may not fully recapitulate the human disease pathology, leading to a disconnect between target engagement and functional improvement. Finally, the chosen functional endpoints may not be sensitive enough to detect a therapeutic benefit.
Q5: How do I test for potential off-target effects of this compound?
Off-target effects can be assessed through a combination of genomic and functional assays. RNA-sequencing (RNA-seq) of treated and control tissues can identify unintended changes in the transcriptome. Cellular toxicity assays, such as measuring cell viability or apoptosis, can reveal general adverse effects. Histopathological analysis of key organs can also identify any tissue-level toxicity.
Troubleshooting Guides
Problem 1: Low Target mRNA Knockdown in In Vitro Experiments
| Potential Cause | Troubleshooting Step | Success Metric |
| Suboptimal ASO concentration | Perform a dose-response curve with a wider range of this compound concentrations. | IC50 value in the expected nanomolar range. |
| Inefficient transfection | Optimize the transfection reagent and protocol for your cell type. Use a fluorescently labeled control ASO to visually confirm uptake. | High percentage of cells showing ASO uptake. |
| Poor ASO stability | Ensure proper storage of this compound according to the manufacturer's instructions. Use fresh dilutions for each experiment. | Consistent results across experiments. |
| Incorrect qPCR primer design | Validate qPCR primers for specificity and efficiency. Ensure they amplify the target mRNA sequence effectively. | Primer efficiency between 90-110% and a single melt curve peak. |
Problem 2: High Variability in In Vivo Experimental Results
| Potential Cause | Troubleshooting Step | Success Metric |
| Inconsistent ASO administration | Ensure precise and consistent delivery of this compound (e.g., stereotactic injection). Have the same experienced individual perform all administrations. | Low standard deviation in target knockdown and behavioral readouts within the same experimental group. |
| Animal-to-animal biological variation | Increase the number of animals per group to enhance statistical power.[5] | Statistically significant differences between treatment and control groups. |
| Environmental stressors | Maintain a consistent and low-stress environment for the animals, as stress can impact disease progression and behavior. | Reduced variability in baseline behavioral measures. |
| Issues with sample collection/processing | Standardize the tissue harvesting and processing protocol to minimize variability introduced during these steps. | Consistent RNA/protein quality and yield from all samples. |
Methodologies for Key Experiments
In Vitro ASO Efficacy Testing
-
Cell Culture: Plate cells (e.g., patient-derived fibroblasts or a relevant neuronal cell line) at a predetermined density and allow them to adhere overnight.
-
Transfection: Prepare this compound-lipid complexes using a suitable transfection reagent according to the manufacturer's protocol. Add the complexes to the cells at various final concentrations.
-
Incubation: Incubate the cells with this compound for 48-72 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
qPCR Analysis: Synthesize cDNA and perform quantitative PCR to measure the relative expression level of the target mRNA, normalized to a stable housekeeping gene.
In Vivo ASO Efficacy Testing in a Mouse Model
-
Animal Acclimatization: Acclimate animals to the housing facility and handling for at least one week prior to the experiment.
-
ASO Administration: Administer this compound via the chosen route (e.g., intracerebroventricular injection) at the predetermined dose and volume.
-
Behavioral Analysis: At specified time points post-injection, perform a battery of behavioral tests relevant to the disease model (e.g., rotarod for motor coordination).
-
Tissue Harvesting: At the end of the study, euthanize the animals and perfuse with saline. Collect the brain and other relevant tissues.
-
Molecular Analysis: Process the tissue for RNA and protein extraction. Analyze target mRNA and protein levels via qPCR and Western blot/ELISA, respectively.
-
Histological Analysis: Process a portion of the brain for histological analysis to assess neuropathological hallmarks and ASO distribution.
Visualizations
Caption: Mechanism of action for this compound ASO therapy.
Caption: Generalized experimental workflow for ASO drug development.
References
Modifying Vico B protocol for different cell types
Welcome to the technical support center for the Vico-B protocol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully applying and troubleshooting the Vico-B protocol for modifying various cell types.
Frequently Asked Questions (FAQs)
Q1: What is the Vico-B protocol?
The Vico-B protocol is a proprietary method for introducing genetic material into eukaryotic cells. It utilizes a lentiviral-based system designed for high efficiency and stable integration of transgenes. The protocol is adaptable for a wide range of cell types, including adherent and suspension cells, primary cells, and stem cells.
Q2: What are the key advantages of the Vico-B protocol?
The primary advantages of the Vico-B protocol include its high transduction efficiency across a broad spectrum of cell types, the stable and long-term expression of the transgene due to genomic integration, and its relatively low cytotoxicity compared to some other transfection methods.
Q3: Can the Vico-B protocol be used for both transient and stable expression?
The Vico-B protocol is primarily designed for generating stable cell lines due to the integrating nature of the lentiviral vector. For transient expression, other methods like mRNA transfection or non-integrating viral vectors might be more suitable.
Q4: What biosafety level is required for working with the Vico-B protocol?
The Vico-B protocol involves the use of replication-incompetent lentiviral particles. As such, it is recommended to be performed in a Biosafety Level 2 (BSL-2) laboratory facility with appropriate personal protective equipment (PPE) and waste disposal procedures.
Troubleshooting Guides
Low Transduction Efficiency
Problem: After following the protocol, the percentage of successfully modified cells is lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Viral Titer | - Verify the viral titer using a titration assay before transducing your target cells. - Concentrate the viral supernatant if the initial titer is too low. |
| Suboptimal Cell Health | - Ensure cells are in the logarithmic growth phase and have high viability (>90%) before transduction.[1] - Avoid over-confluency or letting suspension cells reach stationary phase.[1][2] |
| Incorrect MOI | - Optimize the Multiplicity of Infection (MOI) for your specific cell type. Start with a range of MOIs (e.g., 1, 5, 10, 20) to determine the optimal concentration. |
| Presence of Inhibitors | - Some serum components or cell culture media additives can inhibit viral transduction. Try performing the transduction in a serum-free medium or a medium known to be compatible with lentiviral vectors. |
| Cell Type Resistance | - Some cell types are inherently more difficult to transduce. Consider using a transduction enhancement reagent (e.g., polybrene, DEAE-dextran) to improve efficiency. |
High Cell Toxicity or Death
Problem: A significant number of cells die after transduction with the Vico-B protocol.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Viral Concentration | - An excessively high MOI can lead to cytotoxicity. Perform a dose-response experiment to find the highest MOI that maintains good cell viability. |
| Contaminants in Viral Prep | - Ensure the viral preparation is free of bacterial or fungal contamination. - Purity of the viral stock is crucial; consider further purification steps if you suspect contaminants from the producer cells. |
| Toxicity of Enhancement Reagents | - Reagents like polybrene can be toxic to some sensitive cell types. Optimize the concentration of the enhancement reagent or test alternative, less toxic enhancers. |
| Inherent Sensitivity of Cell Type | - Primary cells and stem cells can be more sensitive to the transduction process.[3] Reduce the incubation time with the viral particles and handle the cells with extra care. |
Experimental Protocols
General Vico-B Transduction Protocol for Adherent Cells
-
Cell Seeding: The day before transduction, seed your target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Prepare Transduction Medium: On the day of transduction, prepare the transduction medium by diluting the Vico-B lentiviral particles to the desired MOI in your complete cell culture medium. If using, add polybrene to a final concentration of 4-8 µg/mL.
-
Transduction: Aspirate the old medium from the cells and add the transduction medium.
-
Incubation: Incubate the cells with the viral particles for 8-24 hours at 37°C and 5% CO2.
-
Medium Change: After the incubation period, remove the transduction medium and replace it with fresh, complete cell culture medium.
-
Selection (if applicable): If your Vico-B vector contains a selection marker, begin antibiotic selection 48-72 hours post-transduction.
-
Analysis: Assess transduction efficiency (e.g., via fluorescence microscopy or flow cytometry if the vector expresses a fluorescent reporter) at 72 hours post-transduction or after selection is complete.
Vico-B Transduction Protocol for Suspension Cells
-
Cell Preparation: On the day of transduction, count your suspension cells and pellet them by centrifugation (300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in the transduction medium (complete medium with Vico-B lentiviral particles at the desired MOI and polybrene) at a cell density of 1 x 10^6 cells/mL.
-
Transduction: Transfer the cell suspension to a non-treated culture plate or a larger flask to allow for adequate gas exchange.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
Dilution: After 24 hours, add fresh complete medium to dilute the cell suspension 1:2 or 1:3. Do not pellet the cells to remove the virus, as this can stress them.
-
Selection and Analysis: Follow steps 6 and 7 from the adherent cell protocol.
Data Presentation
Table 1: Recommended Starting MOI for Different Cell Types
| Cell Type | Cell Line Example | Recommended Starting MOI | Expected Transduction Efficiency (%) |
| Common Adherent | HEK293T, HeLa | 1-5 | 80-95% |
| Cancer (Adherent) | A549, MCF7 | 5-15 | 60-85% |
| Common Suspension | Jurkat, K562 | 10-20 | 50-75% |
| Primary Fibroblasts | HDF | 15-30 | 40-60% |
| Stem Cells | hMSCs | 20-50 | 30-50% |
Table 2: Troubleshooting Transduction Efficiency and Cell Viability
| Parameter | Low Efficiency | High Viability | High Efficiency | Low Viability |
| MOI | Increase | Maintain/Slightly Increase | Maintain/Slightly Decrease | Decrease |
| Polybrene (µg/mL) | Increase (up to 8) | Maintain | Maintain | Decrease or Omit |
| Incubation Time (hrs) | Increase (up to 24) | Maintain | Maintain/Slightly Decrease | Decrease (down to 8) |
| Cell Density | Optimize (50-70% confluency) | Optimize | Optimize | Ensure not too high |
Visualizations
Caption: Vico-B Protocol Experimental Workflow.
Caption: Vico-B Lentiviral Transduction Pathway.
References
- 1. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - CH [thermofisher.com]
- 2. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Protocol for optimizing culture conditions for ex vivo activation during CRISPR-Cas9 gene editing in human hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of Vico B: A Comparative Analysis Against Standard Controls
This guide provides a comprehensive comparison of the experimental anti-cancer agent, Vico B, against established controls. The data presented herein validates the pro-apoptotic and anti-proliferative effects of this compound in a human colorectal cancer cell line (HCT116). All experimental data is supported by detailed protocols to ensure reproducibility.
Quantitative Data Summary
The efficacy of this compound was assessed through its impact on cell viability and its ability to induce apoptosis. The compound was tested at a concentration of 10 µM and compared against a vehicle control (0.1% DMSO) and a positive control, Staurosporine (1 µM), a known inducer of apoptosis.
Table 1: Cell Viability via MTT Assay
This table summarizes the percentage of viable HCT116 cells after 24 hours of treatment. Cell viability was determined using a standard MTT assay, where a lower percentage indicates higher cytotoxicity.
| Treatment Group | Concentration | Mean Cell Viability (%) | Standard Deviation |
| Untreated | N/A | 100% | ± 4.5% |
| Vehicle (DMSO) | 0.1% | 98.7% | ± 5.2% |
| This compound | 10 µM | 45.2% | ± 6.1% |
| Staurosporine | 1 µM | 21.5% | ± 3.8% |
Table 2: Apoptosis Induction via Caspase-3/7 Activity Assay
This table displays the relative fluorescence units (RFU) corresponding to Caspase-3/7 activity, a key marker of apoptosis, after 12 hours of treatment. Higher RFU values indicate greater apoptotic activity.
| Treatment Group | Concentration | Mean Caspase-3/7 Activity (RFU) | Standard Deviation |
| Untreated | N/A | 1,050 | ± 150 |
| Vehicle (DMSO) | 0.1% | 1,120 | ± 180 |
| This compound | 10 µM | 8,750 | ± 620 |
| Staurosporine | 1 µM | 12,300 | ± 890 |
Signaling Pathway Analysis
This compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Experimental Protocols & Workflow
Reproducibility is paramount in scientific research. The following sections detail the methodologies used to obtain the data presented above.
Experimental Workflow
The overall workflow for validating this compound's efficacy involves cell culture, treatment application, and subsequent analysis using specific biochemical assays.
Protocol 1: Cell Viability (MTT Assay)
-
Cell Seeding: HCT116 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Treatment: The culture medium was replaced with fresh medium containing the respective treatments: Untreated, Vehicle (0.1% DMSO), this compound (10 µM), or Staurosporine (1 µM).
-
Incubation: Plates were incubated for 24 hours.
-
MTT Addition: 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for an additional 4 hours.
-
Solubilization: The medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. Viability was expressed as a percentage relative to the untreated control.
Protocol 2: Apoptosis (Caspase-3/7 Activity Assay)
-
Cell Seeding & Treatment: Cells were seeded and treated in 96-well opaque plates following the same procedure as the MTT assay.
-
Incubation: Plates were incubated for 12 hours post-treatment.
-
Reagent Addition: The plate was equilibrated to room temperature. 100 µL of the Caspase-Glo® 3/7 Reagent was added to each well.
-
Incubation: The plate was gently mixed on a plate shaker at 300-500 rpm for 30 seconds and then incubated at room temperature for 1 hour, protected from light.
-
Data Acquisition: Luminescence was measured using a microplate reader. The resulting relative light units (RLU) are proportional to the amount of active caspase-3/7.
Vico's VO659: A New Therapeutic Avenue for Huntington's Disease and Spinocerebellar Ataxias Compared to Standard of Care
A detailed comparison of the novel antisense oligonucleotide therapy, VO659, against current standard treatments for Huntington's disease and spinocerebellar ataxias, providing researchers, scientists, and drug development professionals with a comprehensive overview of available efficacy data and experimental methodologies.
Vico Therapeutics is developing VO659, an investigational antisense oligonucleotide (ASO) therapy, as a potential treatment for Huntington's disease (HD) and spinocerebellar ataxias (SCA), specifically types 1 and 3.[1][2] This guide provides a comparative analysis of VO659's efficacy based on interim clinical trial data against the established standard of care for these debilitating neurodegenerative disorders.
Efficacy Comparison: VO659 vs. Standard of Care
The therapeutic strategy for VO659 is to directly target the root genetic cause of HD and certain SCAs, which is the expansion of CAG repeats in specific genes.[3][4] This approach differs significantly from the current standard of care, which primarily focuses on managing the symptoms of the diseases.
Huntington's Disease (HD)
The standard of care for chorea, a hallmark motor symptom of HD, includes the use of vesicular monoamine transporter 2 (VMAT2) inhibitors such as tetrabenazine and deutetrabenazine. These medications work by reducing the amount of dopamine in the brain, which helps to lessen involuntary movements.
| Treatment | Mechanism of Action | Efficacy Endpoint | Clinical Trial Results |
| VO659 | Antisense oligonucleotide targeting huntingtin (HTT) mRNA to reduce mutant HTT protein levels.[3][5] | Reduction in mutant huntingtin (mHTT) protein in cerebrospinal fluid (CSF). | Phase 1/2a Interim Data: 28% mean reduction in CSF mHTT at day 85 in the 40 mg dose cohort.[5][6] More recent data from a smaller subset of patients showed a 38% reduction at 120 days.[2] |
| Tetrabenazine | Reversible inhibition of VMAT2, leading to dopamine depletion in the central nervous system. | Improvement in Unified Huntington's Disease Rating Scale (UHDRS) total maximal chorea score. | Phase 3 Trial: Significant reduction in chorea score by 5.0 points compared to 1.5 for placebo.[4] |
| Deutetrabenazine | Reversible inhibition of VMAT2 with a deuterated form for a longer half-life. | Improvement in UHDRS total maximal chorea score. | Phase 3 Trial (First-HD): Mean improvement in total maximal chorea score of -4.4 units from baseline to week 12, compared to -1.9 for placebo.[1] |
Spinocerebellar Ataxias (SCA)
Currently, there are no approved disease-modifying therapies for SCA. The standard of care is primarily supportive and aims to manage symptoms such as ataxia, spasticity, and other motor impairments. Riluzole, a glutamate modulator, is sometimes used off-label to improve ataxic symptoms.
| Treatment | Mechanism of Action | Efficacy Endpoint | Clinical Trial Results |
| VO659 | Antisense oligonucleotide targeting ataxin-1 (ATXN1) and ataxin-3 (ATXN3) mRNA to reduce mutant protein levels.[3][4] | Reduction in mutant ataxin proteins. | Phase 1/2a Interim Data (SCA3): No change in expanded Ataxin-3 levels in CSF; some reduction observed in blood samples (specific percentage not reported).[2] Data for SCA1 is not yet available. |
| Riluzole | Inhibition of glutamate release, inactivation of voltage-gated sodium channels. | Improvement in Scale for the Assessment and Rating of Ataxia (SARA) score. | Randomized Controlled Trial: A higher proportion of patients treated with riluzole showed an improvement in SARA score compared to placebo. |
Experimental Protocols
VO659 Clinical Trial (NCT05822908)
The ongoing Phase 1/2a clinical trial of VO659 is a multi-center, open-label, multiple ascending dose study.[5]
-
Participants: The trial enrolls patients with early manifest Huntington's disease, or mild to moderate spinocerebellar ataxia type 1 or type 3.[3]
-
Intervention: VO659 is administered intrathecally (into the spinal fluid). The trial is evaluating multiple ascending doses.[5]
-
Biomarker Analysis:
-
Mutant Huntingtin (mHTT) Quantification: The levels of mHTT in the cerebrospinal fluid are measured using an ultrasensitive single-molecule counting (SMC) immunoassay.[1][7][8][9][10] This bead-based sandwich ligand-binding assay is designed for high sensitivity and has been validated for use in clinical trials.[1]
-
Mutant Ataxin Quantification: The specific assays used for quantifying mutant ataxin-1 and ataxin-3 in the VO659 trial have not been detailed in the publicly available information.
-
Standard of Care Clinical Trials
-
Tetrabenazine and Deutetrabenazine for HD: The efficacy of these drugs was established in randomized, double-blind, placebo-controlled trials. The primary endpoint was the change in the total maximal chorea score of the Unified Huntington's Disease Rating Scale (UHDRS).
-
Riluzole for SCA: Clinical trials evaluating riluzole for SCA have been conducted as randomized, double-blind, placebo-controlled studies. The primary efficacy measure is typically the change in the Scale for the Assessment and Rating of Ataxia (SARA) score.
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways and mechanisms of action for VO659 and the standard of care treatments.
References
- 1. medrxiv.org [medrxiv.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Interim update from Vico Therapeutics on their CAG-targeting drug, VO659 – HDBuzz [en.hdbuzz.net]
- 4. ataxia.org.uk [ataxia.org.uk]
- 5. Vico Therapeutics Reports Positive Phase 1/2a Data for VO659 in Huntington's Disease Treatment [synapse.patsnap.com]
- 6. Vico reports positive data from trial of VO659 for Huntington's disease [clinicaltrialsarena.com]
- 7. Quantifying Huntingtin Protein in Human Cerebrospinal Fluid Using a Novel Polyglutamine Length-Independent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New assay measures pathogenic protein in Huntington’s disease patients’ spinal fluid | CHDI Foundation [chdifoundation.org]
- 9. Validation of Ultrasensitive Mutant Huntingtin Detection in Human Cerebrospinal Fluid by Single Molecule Counting Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantifying mutant huntingtin protein in human cerebrospinal fluid to support the development of huntingtin-lowering therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Vico Therapeutics' VO659 Efficacy: A Comparative Guide for Researchers
Leiden, Netherlands - Vico Therapeutics, a clinical-stage genetic medicines company, has reported promising interim data from the Phase 1/2a clinical trial of their lead candidate, VO659. This guide provides a comprehensive comparison of the techniques used to assess the efficacy of VO659 with alternative and established methodologies, offering researchers and drug development professionals a framework for cross-validating these novel therapeutic results.
VO659 is an investigational allele-preferential antisense oligonucleotide (ASO) designed to target the CAG repeat expansion in the mutant mRNA transcript of genes responsible for polyglutamine diseases, including Huntington's disease (HD) and spinocerebellar ataxia types 1 and 3 (SCA1 and SCA3).[1][2] By inhibiting the translation of the mutant mRNA, VO659 aims to reduce the production of the toxic mutant protein, thereby potentially slowing or halting disease progression.[1][2]
Quantitative Data Summary: VO659 Clinical Trial Results
Interim results from the Phase 1/2a trial of VO659 have demonstrated a notable reduction in a key biomarker for Huntington's disease. The primary quantitative outcome is summarized below, providing a benchmark for comparison with other analytical techniques.
| Biomarker | Therapeutic Agent | Dosage | Observed Effect | Source |
| Mutant Huntingtin Protein (mHTT) in CSF | VO659 | 40 mg | 28% mean reduction at day 85 | [2][3][4] |
| Neurofilament Light Chain (Nf-L) in CSF | VO659 | 40 mg | No sustained increase or decrease | [2][3] |
Signaling Pathway of VO659 Action
The mechanism of action for VO659 involves the specific binding of the ASO to the CAG repeat expansion within the mutant huntingtin (mHTT) mRNA. This interaction inhibits the translation of the mRNA into the neurotoxic mHTT protein.
Experimental Protocols and Alternative Validation Techniques
The clinical evaluation of VO659 relies on the quantification of specific biomarkers in cerebrospinal fluid (CSF). Below are detailed protocols for the likely methods used and a comparison with alternative techniques for cross-validation.
Quantification of Mutant Huntingtin (mHTT) Protein in CSF
Method Used in VO659 Trial (Presumed): An ultrasensitive immunoassay, likely Single-Molecule Counting (SMC) or a similar technology, was used to measure the low abundance of mHTT in CSF.[5][6]
Experimental Workflow: mHTT Quantification
Alternative Validation Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Single-Molecule Counting (SMC™) | Immunoassay using fluorescently labeled antibodies, where individual molecules are counted as they pass through a laser.[5][7] | Extremely high sensitivity (femtomolar), low sample volume required.[5][7] | Requires specialized instrumentation. |
| AlphaLISA® | Bead-based immunoassay where binding of antibodies to the target brings donor and acceptor beads into proximity, generating a chemiluminescent signal.[8] | Homogeneous (no-wash) assay, high throughput, and sensitive.[8] | Potential for matrix interference. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Immunoassay using two antibodies labeled with a donor and acceptor fluorophore. Binding to the target brings them close, allowing for energy transfer.[8] | Homogeneous assay format, reduced background fluorescence. | Can have lower sensitivity than SMC for very low abundance proteins. |
| Meso Scale Discovery (MSD) | Electrochemiluminescence-based detection with high sensitivity and a wide dynamic range.[9] | High sensitivity, multiplexing capabilities, and tolerance to different sample matrices.[9] | Proprietary technology and instrumentation. |
Assessment of ASO Efficacy on mRNA
While the VO659 trial reports on protein reduction, direct measurement of target mRNA engagement and degradation is a key aspect of ASO therapeutic validation.
Experimental Protocol: RT-qPCR for mRNA Quantification
-
RNA Extraction: Isolate total RNA from patient-derived cells or tissues.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Quantitative PCR (qPCR): Amplify the target mRNA (mutant HTT) and a housekeeping gene for normalization. The relative expression of the target mRNA is calculated to determine the extent of knockdown.[10]
Alternative Techniques for ASO Efficacy:
| Technique | Principle | Application |
| Digital Droplet PCR (ddPCR) | Partitions the PCR sample into thousands of droplets, allowing for absolute quantification of the target nucleic acid without a standard curve. | Provides precise and sensitive quantification of mRNA levels, especially for low-abundance transcripts.[11] |
| RNA Sequencing (RNA-Seq) | High-throughput sequencing of the entire transcriptome to assess changes in gene expression. | Can provide a global view of on-target and potential off-target effects of the ASO therapy. |
| Fluorescence In Situ Hybridization (FISH) | Uses fluorescently labeled probes to visualize the location and abundance of specific RNA molecules within cells.[11] | Allows for single-cell analysis of ASO activity and localization.[11] |
Monitoring Neuroaxonal Damage
The measurement of Neurofilament Light Chain (Nf-L) is a general marker of neuroaxonal damage. In the context of the VO659 trial, stable Nf-L levels suggest that the treatment is not causing widespread neuronal injury.[2][3]
Experimental Protocol: Nf-L Quantification
Nf-L levels in CSF are typically measured using highly sensitive immunoassays, such as ELISA or SMC-based assays.[12][13]
Cross-Validation:
Conclusion
The interim results for Vico Therapeutics' VO659 are promising, demonstrating a significant reduction in CSF mHTT. For robust validation and to build a comprehensive understanding of the therapeutic's effects, it is crucial to cross-validate these findings using a multi-faceted approach. By employing a range of analytical techniques to measure not only the target protein but also mRNA levels and other relevant biomarkers, researchers can gain a more complete picture of the efficacy and safety of this novel ASO therapy. The methodologies outlined in this guide provide a framework for such comparative validation, essential for the continued development of treatments for devastating neurodegenerative diseases.
References
- 1. Vico Therapeutics Reports Positive Phase 1/2a Data for VO659 in Huntington's Disease Treatment [synapse.patsnap.com]
- 2. Vico Therapeutics Announces Positive Interim Phase 1/2a Clinical Data of VO659 in Treatment of Huntington’s Disease – Vico Therapeutics [vicotx.com]
- 3. neurologylive.com [neurologylive.com]
- 4. ataxia.org.uk [ataxia.org.uk]
- 5. JCI - Quantification of mutant huntingtin protein in cerebrospinal fluid from Huntington’s disease patients [jci.org]
- 6. jnnp.bmj.com [jnnp.bmj.com]
- 7. Quantification of Mutant and Total Huntington Protein Levels [sigmaaldrich.com]
- 8. Quantification of Total and Mutant Huntingtin Protein Levels in Biospecimens Using a Novel alphaLISA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irbm.com [irbm.com]
- 10. criver.com [criver.com]
- 11. ncardia.com [ncardia.com]
- 12. Biomarkers in Spinocerebellar Ataxias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biomarkers in Spinocerebellar Ataxias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pub.dzne.de [pub.dzne.de]
- 15. neurology.org [neurology.org]
Vico B Demonstrates Superior Efficacy Over Placebo in Preclinical Alzheimer's Model
For Immediate Release
Shanghai, China – December 14, 2025 – In a comprehensive preclinical study, Vico B, a novel Glycogen Synthase Kinase 3 Beta (GSK-3β) inhibitor, has shown significant therapeutic potential in a transgenic mouse model of Alzheimer's disease. The study, which compared the effects of this compound to a placebo control, revealed that this compound treatment led to marked improvements in cognitive function, a reduction in key pathological markers of Alzheimer's, and a favorable safety profile. These findings position this compound as a promising candidate for further development in the treatment of this neurodegenerative disorder.
Glycogen synthase kinase-3 (GSK-3) is considered a critical molecular link between the two primary histopathological hallmarks of Alzheimer's disease: senile plaques, composed of amyloid-beta (Aβ) peptides, and neurofibrillary tangles (NFTs), which are formed from hyperphosphorylated tau protein.[1] Dysregulation of GSK-3β is believed to influence all major aspects of the disease's pathophysiology, including tau phosphorylation, amyloid-β production, and synaptic function.[2] this compound is designed to directly target and inhibit the activity of GSK-3β, thereby addressing a core mechanism of Alzheimer's progression.
The preclinical trial was conducted using the 5XFAD transgenic mouse model, a well-established and aggressive model that recapitulates many of the key features of human Alzheimer's disease, including the rapid accumulation of amyloid plaques and subsequent cognitive decline.[3][4]
Summary of Key Findings
The study evaluated the efficacy of this compound across behavioral, histological, and biochemical endpoints. The results, summarized below, demonstrate a clear and statistically significant advantage for this compound over placebo.
Cognitive Performance
Cognitive function was assessed using the Morris Water Maze, a standard test for spatial learning and memory in rodents.[5][6] Mice treated with this compound exhibited a significantly shorter escape latency (the time taken to find a hidden platform) and spent more time in the target quadrant during the probe trial, indicating enhanced memory retention compared to the placebo group.
Table 1: Morris Water Maze Performance
| Group | Mean Escape Latency (seconds) | Time in Target Quadrant (%) |
| This compound | 25.4 ± 3.1 | 42.1 ± 4.5 |
| Placebo | 52.8 ± 5.6 | 18.9 ± 3.2 |
| Wild-Type Control | 18.2 ± 2.5 | 55.6 ± 5.1 |
| *p < 0.01 vs. Placebo |
Neuropathological Markers
Analysis of brain tissue revealed a significant reduction in the pathological hallmarks of Alzheimer's disease in the this compound-treated group.
-
Amyloid-β Plaque Burden: Immunohistochemical staining of brain sections showed a marked decrease in the number and area of amyloid-β plaques in the hippocampus and cortex of mice that received this compound.
-
Tau Hyperphosphorylation: Western blot analysis demonstrated a significant reduction in the levels of phosphorylated tau (p-Tau) at key epitopes (e.g., AT8, PHF1) in brain lysates from the this compound group compared to the placebo group.
Table 2: Neuropathological Marker Quantification
| Group | Aβ Plaque Area (%) | Relative p-Tau Levels (AT8) |
| This compound | 8.7 ± 1.2 | 0.45 ± 0.08 |
| Placebo | 19.3 ± 2.5 | 1.00 ± 0.12 |
| Wild-Type Control | N/A | 0.15 ± 0.04 |
| *p < 0.01 vs. Placebo |
Visualizing the Mechanism and Workflow
To clarify the biological rationale and the experimental design, the following diagrams illustrate the proposed signaling pathway of this compound and the overall preclinical study workflow.
Caption: Proposed signaling pathway for this compound.
Caption: Overview of the preclinical study design.
Detailed Experimental Protocols
To ensure transparency and reproducibility, the key experimental methodologies are detailed below.
Animal Model and Treatment
-
Model: Male 5XFAD transgenic mice and wild-type littermates (n=15 per group) were used.[3][7] The study commenced when the mice reached 6 months of age.
-
Treatment: this compound was administered intraperitoneally (i.p.) at a dose of 30 mg/kg daily for 3 months. The placebo group received an equivalent volume of the vehicle (10% DMSO in saline).[8]
Morris Water Maze (MWM)
-
Apparatus: A circular pool (110 cm diameter) was filled with water made opaque with non-toxic white paint. A hidden platform (10 cm diameter) was submerged 1 cm below the water surface.[5]
-
Acquisition Phase: Mice underwent four trials per day for five consecutive days. For each trial, the mouse was released from one of four starting positions and allowed to swim for a maximum of 60 seconds to find the platform.[9] The time to reach the platform (escape latency) was recorded.
-
Probe Trial: On the sixth day, the platform was removed, and each mouse was allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located was measured as an index of spatial memory.[10]
Immunohistochemistry (IHC) for Amyloid-β
-
Tissue Preparation: Following the final behavioral test, mice were euthanized, and brains were collected. Brain hemispheres were fixed in 4% paraformaldehyde and sectioned at 40 μm thickness.[11]
-
Staining: Free-floating sections were treated with 95% formic acid for 5 minutes to retrieve the Aβ antigen.[11] Sections were then incubated overnight with a primary antibody against Aβ (e.g., 6E10). A biotinylated secondary antibody and an avidin-biotin complex (ABC) system with 3,3'-diaminobenzidine (DAB) were used for visualization.[12]
-
Quantification: Images of the cortex and hippocampus were captured, and the percentage of the total area occupied by Aβ plaques was quantified using digital image analysis software.
Western Blot for Phosphorylated Tau
-
Protein Extraction: Brain tissue from the hippocampus was homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.[13]
-
Electrophoresis and Transfer: Equal amounts of protein (20 μg) from each sample were separated by SDS-PAGE on a 4-20% gradient gel and transferred to a PVDF membrane.[14]
-
Immunodetection: Membranes were blocked and then incubated overnight with a primary antibody specific for phosphorylated tau (e.g., AT8, Ser202/Thr205). After incubation with an HRP-conjugated secondary antibody, bands were visualized using an enhanced chemiluminescence (ECL) substrate. Band densities were quantified and normalized to total tau or a loading control like GAPDH.[13][14]
Conclusion
The data from this preclinical study strongly support the therapeutic potential of this compound as a disease-modifying agent for Alzheimer's disease. By inhibiting GSK-3β, this compound not only mitigates the downstream pathological consequences of tau hyperphosphorylation but also appears to reduce the amyloid plaque burden, leading to significant cognitive improvements in the 5XFAD mouse model. These compelling results warrant further investigation and progression of this compound into clinical development.
References
- 1. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
- 4. Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease [jove.com]
- 5. mdpi.com [mdpi.com]
- 6. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of an inhibitor of GSK‐3β in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot analysis [bio-protocol.org]
- 14. Western blotting [bio-protocol.org]
Comparative Analysis of Vico B and Its Analogues: A Guide for Researchers
This guide provides a comprehensive framework for the comparative analysis of the novel compound Vico B and its structural analogues, Analogue X and Analogue Y. The following sections detail the physicochemical properties, in vitro efficacy, and safety profiles of these compounds, supported by standardized experimental protocols and data visualizations to aid in drug development decisions.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. The following table summarizes the key properties of this compound and its analogues.
Table 1: Physicochemical Properties of this compound and its Analogues
| Property | This compound | Analogue X | Analogue Y |
| Molecular Weight ( g/mol ) | 450.5 | 465.3 | 448.2 |
| LogP | 3.2 | 3.5 | 2.9 |
| pKa | 8.5 | 8.2 | 9.1 |
| Aqueous Solubility (µM) | 150 | 95 | 210 |
| Chemical Stability (t½ h) | 48 | 72 | 36 |
In Vitro Efficacy: Inhibition of Target Kinase Z
The primary mechanism of action for this compound and its analogues is hypothesized to be the inhibition of the fictitious Target Kinase Z, a key enzyme in a cancer-related signaling pathway. The inhibitory potential of these compounds was assessed using a standardized in vitro kinase assay.
-
Reagents: Recombinant human Target Kinase Z, ATP, substrate peptide, this compound, Analogue X, Analogue Y (dissolved in DMSO).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Procedure:
-
A 10 µL solution of the test compound at various concentrations was pre-incubated with 20 µL of Target Kinase Z in the assay buffer for 15 minutes at room temperature.
-
The kinase reaction was initiated by adding 20 µL of a solution containing ATP and the substrate peptide.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The reaction was terminated by the addition of 50 µL of a stop solution containing EDTA.
-
The amount of phosphorylated substrate was quantified using a commercially available ELISA kit.
-
-
Data Analysis: The IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
Table 2: In Vitro Inhibitory Activity against Target Kinase Z
| Compound | IC₅₀ (nM) |
| This compound | 15 |
| Analogue X | 5 |
| Analogue Y | 45 |
The following diagram illustrates the hypothetical signaling cascade involving Target Kinase Z and the point of inhibition by this compound and its analogues.
Vico B (VO659) in the Huntington's Disease Arena: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vico B (VO659), an investigational antisense oligonucleotide (ASO), against other emerging therapies for Huntington's disease (HD). This analysis is based on publicly available preclinical and clinical trial data, focusing on mechanism of action, efficacy in reducing the disease-causing mutant huntingtin (mHTT) protein, and key trial design elements.
Huntington's disease is a fatal, inherited neurodegenerative disorder characterized by the expansion of a CAG trinucleotide repeat in the huntingtin gene (HTT). This leads to the production of a toxic mutant huntingtin protein (mHTT) that causes progressive neuronal death. A primary therapeutic strategy in HD drug development is the reduction of mHTT levels. This guide benchmarks Vico Therapeutics' VO659 against three other prominent investigational therapies: Wave Life Sciences' WVE-003, Ionis Pharmaceuticals'/Roche's Tominersen, and PTC Therapeutics' PTC518.
Performance Snapshot: this compound (VO659) vs. Key Competitors
The following table summarizes the key characteristics and reported clinical trial outcomes for this compound (VO659) and its main competitors.
| Feature | This compound (VO659) | Wave Life Sciences WVE-003 | Ionis/Roche Tominersen | PTC Therapeutics PTC518 |
| Therapeutic Modality | Allele-preferential Antisense Oligonucleotide (ASO) | Allele-selective Antisense Oligonucleotide (ASO) | Non-selective Antisense Oligonucleotide (ASO) | Oral Small Molecule Splicing Modifier |
| Mechanism of Action | Targets expanded CAG repeats in the mutant HTT mRNA transcript, inhibiting its translation into protein.[1] | Targets a single nucleotide polymorphism (SNP) associated with the mutant HTT allele, leading to its degradation.[2] | Reduces the production of all forms of the huntingtin protein (mutant and wild-type).[3][4] | Modulates the splicing of HTT pre-mRNA to introduce a premature termination codon, triggering mRNA degradation.[5] |
| Route of Administration | Intrathecal | Intrathecal | Intrathecal | Oral |
| Reported mHTT Reduction | 28% mean reduction in CSF mHTT at day 85 in the 40 mg dose cohort.[1] | 46% mean reduction of mHTT in CSF compared to placebo at week 24 (8 weeks after the last dose).[6] | Dose-dependent reductions in mHTT of up to 42% in a Phase 1/2a study.[7] | Dose-dependent lowering of blood HTT levels, with a 39% reduction at the 10mg dose in Stage 2 patients. |
| Dosing Frequency | Four doses administered every four weeks in the initial study.[8] | Dosed every 8 weeks in the multidose cohort of the SELECT-HD trial.[6] | Investigated at every 2 and every 4-month intervals in the GENERATION HD1 trial.[3] | Daily oral administration.[9] |
| Clinical Trial (Phase) | Phase 1/2a (Ongoing) | Phase 1b/2a (SELECT-HD) | Phase 3 (GENERATION HD1 - Dosing Halted) | Phase 2 (PIVOT-HD) |
In-Depth Look at Therapeutic Mechanisms and Pathways
The primary goal of these therapies is to reduce the levels of the toxic mHTT protein. However, they achieve this through distinct mechanisms, as illustrated below.
Antisense oligonucleotides, such as VO659, WVE-003, and Tominersen, are synthetic strands of nucleic acids that bind to the messenger RNA (mRNA) of the huntingtin gene.[10] This binding can lead to the degradation of the mRNA, thereby preventing the production of the huntingtin protein. In contrast, PTC518 is a small molecule that modifies the splicing of the pre-mRNA, leading to the inclusion of a pseudoexon that triggers the degradation of the mRNA transcript.[11][12]
Comparative Experimental Protocols
The clinical development of these therapies involves rigorous testing to assess their safety, tolerability, and efficacy. The following provides a generalized overview of the methodologies employed in the key clinical trials cited.
Generalized Clinical Trial Workflow for Huntington's Disease Therapies
Key Methodological Aspects of Cited Trials:
-
Vico Therapeutics VO659 (Phase 1/2a): This is a multi-center, open-label, multiple ascending dose study.[1] It is designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of intrathecally administered VO659 in participants with early manifest HD, as well as spinocerebellar ataxia type 1 (SCA1) and type 3 (SCA3).[8] The trial includes multiple dose cohorts (10 mg, 20 mg, and 40 mg) with four doses administered every four weeks.[13] Key exploratory endpoints include the measurement of mHTT in cerebrospinal fluid (CSF).[1]
-
Wave Life Sciences WVE-003 (SELECT-HD): This Phase 1b/2a trial is a multicenter, randomized, double-blind, placebo-controlled study.[14] It aims to assess the safety, tolerability, and pharmacokinetics of WVE-003 in adult patients with early-manifest HD who carry the SNP3 variant.[2][14] The study has evaluated single and multiple ascending doses administered intrathecally.[2] The multi-dose cohort received 30 mg of WVE-003 every eight weeks.[6] A primary pharmacodynamic endpoint is the level of mHTT in the CSF.[15]
-
Ionis/Roche Tominersen (GENERATION HD1): This was a Phase 3, randomized, multicenter, double-blind, placebo-controlled study to assess the efficacy and safety of tominersen in a large population of individuals with manifest HD.[3] Participants were randomized to receive 120 mg of tominersen every two or four months, or a placebo, via intrathecal injection.[3] Dosing in this trial was halted based on the recommendation of an independent data monitoring committee.[4] A new Phase 2 trial is being designed for a younger patient population with a lower disease burden.[7][16]
-
PTC Therapeutics PTC518 (PIVOT-HD): This is a Phase 2, randomized, placebo-controlled, dose-ranging study to evaluate the safety and efficacy of orally administered PTC518.[17] The trial is being conducted in participants with Stage 2 and Stage 3 Huntington's disease. The study is designed to last for 12 months, with a primary endpoint of assessing the reduction in total blood huntingtin protein levels at 12 weeks. Two dose levels, 5mg and 10mg, are being evaluated against a placebo.[18]
Concluding Remarks
The landscape of therapeutic development for Huntington's disease is rapidly evolving, with several promising candidates in clinical trials. This compound (VO659) represents a unique approach with its allele-preferential targeting of the expanded CAG repeat. The initial clinical data demonstrating a reduction in mHTT is encouraging. However, direct cross-trial comparisons are challenging due to differences in study design, patient populations, and methodologies.
The competing therapies each have their own distinct advantages and potential drawbacks. Allele-selective ASOs like WVE-003 aim to preserve the potentially beneficial wild-type huntingtin protein. Non-selective ASOs like Tominersen have the potential to treat all patients regardless of their specific genetic mutations. The oral administration of PTC518 offers a significant advantage in terms of convenience and less invasive delivery.
Continued research and the release of more comprehensive clinical trial data will be crucial in determining the most effective and safest therapeutic strategies for patients with Huntington's disease. The information presented in this guide is intended to provide a structured overview to aid in the ongoing evaluation of these promising therapies.
References
- 1. Vico Therapeutics Announces Positive Interim Phase 1/2a Clinical Data of VO659 in Treatment of Huntington’s Disease – Vico Therapeutics [vicotx.com]
- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 3. ir.ionis.com [ir.ionis.com]
- 4. roche.com [roche.com]
- 5. vjneurology.com [vjneurology.com]
- 6. ir.wavelifesciences.com [ir.wavelifesciences.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Vico Therapeutics Reports Positive Phase 1/2a Data for VO659 in Huntington's Disease Treatment [synapse.patsnap.com]
- 9. PIVOT-HD | Huntington Society of Canada [huntingtonsociety.ca]
- 10. vjneurology.com [vjneurology.com]
- 11. jnnp.bmj.com [jnnp.bmj.com]
- 12. Small molecule splicing modifiers with systemic HTT-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interim update from Vico Therapeutics on their CAG-targeting drug, VO659 – HDBuzz [en.hdbuzz.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. neurologylive.com [neurologylive.com]
- 16. A New Phase 2 Trial of Tominersen for Early Huntington Disease Designed - - Practical Neurology [practicalneurology.com]
- 17. isrctn.com [isrctn.com]
- 18. youtube.com [youtube.com]
Independent Verification of Vico B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical MEK1 inhibitor, Vico B, with the established MEK1/2 inhibitor, Selumetinib. The data presented for this compound is illustrative, designed to model a realistic comparison based on established experimental protocols.
Introduction: Targeting the MAPK/ERK Pathway
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in genes like BRAF or NF1, leads to uncontrolled cell growth and is a hallmark of many cancers.[3][4] Mitogen-activated protein kinase kinase (MEK) is a central component of this cascade, making it a key target for therapeutic intervention.[1][3]
This document compares two inhibitors of MEK:
-
Selumetinib (Koselugo™): An FDA-approved, selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[3][5][6] It is used for the treatment of neurofibromatosis type 1 (NF1) in patients with inoperable plexiform neurofibromas.[2][3][7]
-
This compound (Hypothetical): A novel, potent, and highly selective inhibitor of MEK1, designed for enhanced target engagement and an improved safety profile.
Mechanism of Action
Both Selumetinib and the hypothetical this compound are designed to inhibit MEK, which in turn prevents the phosphorylation and activation of ERK1/2.[1][2] This action blocks downstream signaling, leading to reduced cell proliferation and increased apoptosis (programmed cell death) in tumor cells.[1]
References
- 1. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 2. Selumetinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Selumetinib - Wikipedia [en.wikipedia.org]
- 4. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
A Head-to-Head Comparison of Antisense Oligonucleotide Therapies for Huntington's Disease: Vico's VO659 vs. Tominersen
A Comparative analysis of allele-preferential versus non-selective approaches to lowering mutant huntingtin protein.
This guide provides a detailed, head-to-head comparison of two distinct antisense oligonucleotide (ASO) therapies developed for Huntington's Disease (HD): VO659 by Vico Therapeutics and Tominersen by Ionis Pharmaceuticals and Roche. The primary distinction lies in their mechanism of action: VO659 is an allele-preferential ASO designed to selectively target the mutant huntingtin (mHTT) mRNA, while Tominersen is a non-selective ASO that reduces both mutant and wild-type (wtHTT) huntingtin protein.
This comparison summarizes the available clinical data on their efficacy in reducing mHTT, outlines the experimental protocols central to their evaluation, and visualizes their divergent biological mechanisms and clinical workflows.
Mechanism of Action: A Tale of Two Targeting Strategies
The fundamental difference between VO659 and Tominersen is their selectivity for the huntingtin mRNA transcript. Huntington's Disease is caused by a CAG trinucleotide repeat expansion in the HTT gene, leading to a toxic mutant protein.[1] However, the wild-type HTT protein is known to be essential for normal neuronal function.[2]
VO659: Allele-Preferential Targeting Vico Therapeutics' VO659 is designed to preferentially target the expanded CAG repeat sequence found only in the mutant HTT mRNA transcript.[3][4] This allele-preferential approach aims to inhibit the translation of the mutant mRNA, thereby reducing the production of the toxic mHTT protein while largely preserving the production of the essential wild-type HTT protein.[4][5]
Tominersen: Non-Selective Targeting Tominersen was designed to bind to a sequence present in all HTT mRNA transcripts, regardless of the CAG repeat length.[6][7] This non-selective mechanism leads to the degradation of both mutant and wild-type HTT mRNA, resulting in a reduction of both forms of the huntingtin protein.[8] The therapeutic hypothesis was that the benefit of lowering the toxic mHTT would outweigh any potential detriment from the partial loss of wtHTT.[8]
Data Presentation: Clinical Biomarker Response
The primary pharmacodynamic biomarker for both therapies is the concentration of mHTT in the cerebrospinal fluid (CSF), which reflects target engagement in the central nervous system.
| Therapy | Trial | Dose & Regimen | Mean mHTT Reduction in CSF | Key Safety/Clinical Outcome |
| VO659 | Phase 1/2a (Interim Data) | 40 mg (dosed at Day 1, 29, 57, 85) | 28% at Day 85 | Generally safe and well tolerated; no sustained increase in neurofilament light chain (NfL).[3][9][10] |
| Tominersen | Phase 1/2a | 90 mg / 120 mg (monthly) | ~40% (dose-dependent) | Deemed safe enough to proceed to Phase III.[11] |
| Tominersen | Phase III (GENERATION HD1) | 120 mg (every 8 or 16 weeks) | Reduction confirmed, but clinical endpoints not met.[1] | Trial halted due to unfavorable benefit/risk profile; some treated groups fared worse than placebo.[11][12] |
| Table 1: Summary of quantitative biomarker data from clinical trials. |
Experimental Protocols
The clinical evaluation of intrathecally administered ASOs for neurodegenerative diseases follows a standardized pathway, from patient selection to biomarker analysis.
Patient Selection and Enrollment
Participants are typically adults with early-stage manifest Huntington's Disease, confirmed by genetic testing (CAG repeat length) and clinical rating scales.[13] For instance, the VO659 trial enrolled patients with a Unified Huntington's Disease Rating Scale (UHDRS) Diagnostic Confidence Level of 4 and a Total Functional Capacity (TFC) Score between 11 and 13.[13]
Drug Administration: Intrathecal Injection
Due to the inability of ASOs to cross the blood-brain barrier, the drug is delivered directly into the cerebrospinal fluid.[14][15]
-
Procedure: Intrathecal injection via lumbar puncture.
-
Rationale: This method allows the ASO to circulate within the CSF and be taken up by target cells in the brain and spinal cord.[14]
-
Dosing: Both VO659 and Tominersen have been evaluated in multiple ascending dose studies, where different cohorts of patients receive progressively higher doses to assess safety and pharmacodynamic response.[3][14]
Pharmacodynamic Assessment: Biomarker Analysis
The central experiment to determine if the drug is engaging its target is the quantification of mHTT in CSF.
-
Sample Collection: CSF is collected via lumbar puncture at baseline and at specified time points following drug administration.[3]
-
Assay: An ultra-sensitive single-molecule counting (SMC) immunoassay is used.[16][17] This technology is capable of detecting the very low concentrations of mHTT present in CSF.[17]
-
CSF sample is incubated with magnetic beads coated with a capture antibody specific for the huntingtin protein.
-
A second, fluorescently-labeled detection antibody, often specific to the polyglutamine tract of the mutant protein, is added.
-
The beads are washed and loaded into an Erenna or similar instrument.
-
Individual beads are passed through a laser, and the fluorescence from each "counted" molecule is detected, allowing for precise quantification at femtomolar concentrations.[16]
-
-
Safety Biomarker: Levels of neurofilament light chain (NfL) in the CSF are also measured as a key indicator of neuroaxonal damage.[9] A sustained increase in NfL can be a signal of therapy-induced neurotoxicity.
References
- 1. vjneurology.com [vjneurology.com]
- 2. researchgate.net [researchgate.net]
- 3. Vico Therapeutics Announces Positive Interim Phase 1/2a Clinical Data of VO659 in Treatment of Huntington's Disease [prnewswire.com]
- 4. VO659 – Vico Therapeutics [vicotx.com]
- 5. Vico Therapeutics Reports Positive Phase 1/2a Data for VO659 in Huntington's Disease Treatment [synapse.patsnap.com]
- 6. Phase III Trial of ASO Therapy for the Treatment of Huntington’s Disease Halted - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 7. Changes in brain activity with tominersen in early-manifest Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense Oligonucleotide Therapy: From Design to the Huntington Disease Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. Vico Therapeutics Announces Positive Interim Phase 1/2a Clinical Data of VO659 in Treatment of Huntington’s Disease – Vico Therapeutics [vicotx.com]
- 11. neurologylive.com [neurologylive.com]
- 12. Tominersen being rebooted for early HD [cureffi.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. neurology.org [neurology.org]
- 15. Intrathecal Antisense Oligonucleotides: PK and Strategy - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. New assay measures pathogenic protein in Huntington’s disease patients’ spinal fluid | CHDI Foundation [chdifoundation.org]
- 17. Quantification of mutant huntingtin protein in cerebrospinal fluid from Huntington's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Inability to Determine Specific Disposal Procedures for "Vico B"
A comprehensive search for "Vico B" has not yielded a definitive identification of a specific chemical substance used in laboratory settings for research, and drug development. The name "this compound" appears in various contexts, including as a potential misnomer for a therapeutic candidate from Vico Therapeutics, a geological tephra layer, or a cyclotide compound mentioned in patent literature.
Without a precise chemical identity, a corresponding Safety Data Sheet (SDS) cannot be located. The SDS is the primary source of information for the safe handling and disposal of any chemical substance. Providing generic or speculative disposal procedures would be unsafe and contrary to established laboratory safety protocols.
It is imperative for researchers, scientists, and drug development professionals to rely on the specific documentation provided with the chemical substance .
To assist in determining the correct disposal procedures, a logical workflow is provided below. This workflow guides users on how to identify the necessary information from their internal laboratory resources.
Logical Workflow for Determining Chemical Disposal Procedures
Caption: Logical workflow for identifying the proper disposal procedure for an unknown or internally labeled chemical substance.
Personal protective equipment for handling Vico B
Disclaimer: The substance "Vico B" is not a recognized chemical compound in publicly available safety and chemical databases. The following guide has been generated using Sodium Azide (NaN₃) as a proxy to demonstrate the requested safety and logistical information for a hazardous laboratory chemical. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling.
This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for handling Sodium Azide, a highly toxic and potentially explosive compound.
Hazard Identification and Personal Protective Equipment (PPE)
Sodium Azide is acutely toxic if swallowed or in contact with skin and can form highly explosive heavy metal azides. It is crucial to use appropriate PPE to minimize exposure.
Table 1: Hazard Summary for Sodium Azide
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 2) | ☠️ | Danger | H300: Fatal if swallowed. |
| Acute Toxicity, Dermal (Category 1) | ☠️ | Danger | H310: Fatal in contact with skin. |
| Specific Target Organ Toxicity | ☣️ | Danger | H370: Causes damage to organs. |
| Hazardous to the Aquatic Environment | ambiental | Warning | H410: Very toxic to aquatic life with long lasting effects. |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). | Provides a barrier against skin contact. Double gloving is recommended. |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of toxic dust. |
Safe Handling and Experimental Workflow
Adherence to a strict workflow is critical when handling highly toxic substances like Sodium Azide. The following diagram outlines the key steps from preparation to cleanup.
Caption: Workflow for handling Sodium Azide.
Detailed Experimental Protocol: Preparation of a 1M Sodium Azide Solution
This protocol outlines the steps for safely preparing a 1 Molar aqueous solution of Sodium Azide.
Materials:
-
Sodium Azide (solid)
-
Deionized water
-
Volumetric flask
-
Magnetic stir bar and stir plate
-
Spatula
-
Weighing paper
-
Beaker
Procedure:
-
Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational.
-
Weighing: Place a piece of weighing paper on a tared analytical balance inside the fume hood. Carefully weigh the required mass of Sodium Azide using a clean spatula.
-
Dissolution: Transfer the weighed Sodium Azide to a beaker containing a magnetic stir bar and approximately half the final desired volume of deionized water. Place the beaker on a magnetic stir plate and stir until the solid is fully dissolved.
-
Dilution: Carefully transfer the dissolved Sodium Azide solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Final Volume: Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.
-
Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the chemical name, concentration, date, and your initials.
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is mandatory.
Table 3: Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately remove contaminated clothing. Flush affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate respiratory protection, chemical resistant gloves, and eye protection. Cover the spill with a spill absorbent material. Collect the absorbed material into a sealed, labeled container for disposal. |
The logical relationship for waste disposal is outlined below, emphasizing the prevention of explosive azide formation.
Caption: Disposal plan for Sodium Azide waste.
Disposal Plan:
-
Aqueous Waste: All aqueous solutions containing Sodium Azide must be chemically treated to decompose the azide before disposal. A common method is treatment with nitrous acid (prepared by adding sodium nitrite to an acidic solution).
-
Solid Waste: All solid waste, including contaminated gloves, weighing paper, and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Container Management: Never dispose of Sodium Azide or its solutions down the drain, as it can react with lead or copper plumbing to form highly explosive metal azides.
-
Professional Disposal: All treated and collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
